2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJSAOOIDIZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681594 | |
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-51-3 | |
| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a robust synthetic pathway for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials. This document includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence. The overall strategy involves the formation of a sulfonamide followed by a lithium-halogen exchange and subsequent borylation. The commercially available compound, 4-Bromo-3-methylbenzenesulfonyl chloride, serves as a key starting material.
The proposed synthetic pathway is as follows:
-
Sulfonamide Formation: Reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with pyrrolidine to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine.
-
Lithium-Halogen Exchange: Conversion of the aryl bromide to an aryllithium intermediate using an organolithium reagent.
-
Borylation: Trapping of the aryllithium species with a trialkyl borate followed by acidic workup to afford the final boronic acid product.
Experimental Protocols
Step 1: Synthesis of 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine
Reaction Scheme:
Caption: Synthesis of the sulfonamide intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 269.54 | 10.0 g | 37.1 mmol |
| Pyrrolidine | 123-75-1 | 71.12 | 3.16 g (3.7 mL) | 44.5 mmol |
| Pyridine | 110-86-1 | 79.10 | 3.22 g (3.3 mL) | 40.8 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Procedure:
-
To a solution of 4-Bromo-3-methylbenzenesulfonyl chloride (10.0 g, 37.1 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add pyridine (3.3 mL, 40.8 mmol) dropwise.
-
To this mixture, add a solution of pyrrolidine (3.7 mL, 44.5 mmol) in dichloromethane (20 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine as a white solid.
Expected Yield: 85-95%
Step 2 & 3: Synthesis of this compound
Reaction Scheme:
Caption: Final conversion to the target boronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | - | 304.23 | 5.0 g | 16.4 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.2 mL | 18.0 mmol |
| Trimethyl borate | 121-43-7 | 103.91 | 2.2 mL | 19.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 30 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
Procedure:
-
Dissolve 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine (5.0 g, 16.4 mmol) in anhydrous THF (80 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (7.2 mL of a 2.5 M solution in hexanes, 18.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To the aryllithium solution, add trimethyl borate (2.2 mL, 19.7 mmol) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Triturate the resulting solid with hexanes to afford this compound as a white to off-white solid.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.23 | 85-95 | White solid |
| 2/3 | This compound | C₁₁H₁₆BNO₄S | 269.13 | 60-75 | White to off-white solid |
Logical Workflow Diagram
The overall synthetic process can be visualized as a linear workflow, starting from the commercially available sulfonyl chloride and proceeding through the sulfonamide intermediate to the final boronic acid product.
Caption: Synthetic workflow for the target compound.
This comprehensive guide provides a clear and detailed pathway for the synthesis of this compound. The provided protocols and data are intended to be a valuable resource for researchers in the field of synthetic and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
A Comprehensive Technical Guide to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties, structure, and nomenclature of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a compound of interest in contemporary chemical and pharmaceutical research.
Chemical Identity and Nomenclature
The compound is systematically identified by its IUPAC (International Union of Pure and Applied Chemistry) name. While the common name used in the query is "this compound," a more precise IUPAC name is (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This nomenclature precisely describes the molecular structure, indicating a phenylboronic acid backbone with a methyl group at the second carbon position and a pyrrolidin-1-ylsulfonyl group at the fifth position of the phenyl ring.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |
| CAS Number | 871333-01-6[1] |
| Molecular Formula | C11H16BNO4S |
| Molecular Weight | 269.13 g/mol |
| InChI Key | IWOBOEZYVVBMGG-UHFFFAOYSA-N |
Chemical Structure
The molecular architecture of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid consists of a central benzene ring. A boronic acid group (-B(OH)2) is attached to the first carbon of this ring. A methyl group (-CH3) is substituted at the second position, and a pyrrolidin-1-ylsulfonyl group is attached at the fifth position. The latter group comprises a five-membered pyrrolidine ring linked via its nitrogen atom to a sulfonyl group (-SO2-), which is in turn bonded to the phenyl ring.
References
Functionalized Phenylboronic Acids in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids (PBAs) and their functionalized derivatives have emerged as indispensable tools in modern organic chemistry, finding widespread applications in catalysis, materials science, and drug development. Their unique electronic properties, including their Lewis acidity and ability to form reversible covalent bonds with diols, have positioned them as versatile catalysts and catalytic partners in a myriad of organic transformations. This technical guide provides a comprehensive overview of the core catalytic applications of functionalized phenylboronic acids, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways.
The versatility of phenylboronic acids stems from their role in cornerstone reactions like the Suzuki-Miyaura cross-coupling, which has revolutionized the synthesis of biaryl compounds, and the Chan-Lam coupling for the formation of carbon-heteroatom bonds. Beyond these well-established applications, functionalized PBAs are increasingly being employed as organocatalysts for reactions such as aldol condensations and dehydrations. The introduction of specific functional groups onto the phenyl ring allows for the fine-tuning of the catalyst's steric and electronic properties, enabling enhanced reactivity, selectivity, and even the development of chiral catalysts for asymmetric synthesis. This guide will delve into these applications, providing researchers with the foundational knowledge to leverage the power of functionalized phenylboronic acids in their own work.
Catalytic Applications of Functionalized Phenylboronic Acids
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by a palladium complex. Functionalized phenylboronic acids are key substrates in this reaction, serving as the source of the aryl group. The reaction is valued for its mild conditions, high tolerance for various functional groups, and broad applicability in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Aryl Halide | Phenylboronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd Nanoparticles/TMC | Iodobenzene | Phenylboronic acid | K2CO3 | Water | 80 | 99 | |
| Pd Nanoparticles/TMC | Bromobenzene | Phenylboronic acid | K2CO3 | Water | 80 | 95 | |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | Phenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-carboxyphenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |
| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |
| Ag-Pd Alloy Nanoparticle | 3-Indotoluene | Phenylboronic acid | K2CO3 | DMF/Water (3:1) | RT (light) | 96 (conversion) | |
| Cu (II) Salen complex@KCC-1 | Iodobenzene | Phenylboronic acid | K2CO3 | DMF | 110 | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling with Pd Nanoparticles on Thiourea Modified Chitosan (TMC)
This protocol is adapted from the work of Monopoli et al. as referenced in.
-
Catalyst Preparation: Synthesize and stabilize Pd nanoparticles on thiourea modified chitosan (TMC) using ellagic acid as a green reducing agent.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), PdNPs/TMC catalyst, and base (2 mmol) in the chosen solvent (3 mL).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for the specified time (e.g., 14-24 hours).
-
Workup and Isolation: After the reaction is complete, cool the mixture, and isolate the product through standard extraction and purification techniques (e.g., column chromatography).
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.
The Dichotomy of Reactivity and Stability in Sulfonyl-Substituted Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arylboronic acids bearing sulfonyl functionalities are pivotal reagents in modern organic synthesis, particularly in the construction of complex biaryl scaffolds integral to pharmaceutical and materials science. The potent electron-withdrawing nature of the sulfonyl group imparts unique characteristics to these molecules, significantly influencing their reactivity in cross-coupling reactions and their inherent stability. This technical guide provides an in-depth analysis of the delicate balance between the enhanced reactivity and diminished stability of sulfonyl-substituted arylboronic acids. It offers a comprehensive overview of their synthesis, reactivity in Suzuki-Miyaura coupling, and their primary decomposition pathway—protodeboronation. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes are presented to equip researchers with the practical knowledge required for the effective utilization of this important class of reagents.
Introduction
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation, with the Suzuki-Miyaura reaction standing as a cornerstone of this chemical technology. Arylboronic acids, as key coupling partners, are valued for their general stability, functional group tolerance, and commercial availability. The introduction of a sulfonyl group (—SO₂R) onto the aryl ring of a boronic acid profoundly alters its electronic properties. This modification enhances the Lewis acidity of the boron center, which can lead to increased reactivity in certain coupling reactions. However, this electronic perturbation also renders the C-B bond more susceptible to cleavage, primarily through a process known as protodeboronation, posing a significant challenge to their storage and application. This guide aims to provide a detailed exploration of these competing characteristics to enable the strategic and successful use of sulfonyl-substituted arylboronic acids in research and development.
Synthesis of Sulfonyl-Substituted Arylboronic Acids
The preparation of arylboronic acids bearing sulfonyl groups typically involves the introduction of the boronic acid moiety onto a pre-functionalized arene. Common synthetic strategies include the use of organolithium or Grignard reagents, or palladium-catalyzed borylation reactions.
Synthesis via Organometallic Intermediates
A prevalent method involves the generation of an aryllithium or aryl Grignard reagent from a corresponding aryl halide, which is then quenched with a trialkyl borate ester, followed by acidic workup to yield the boronic acid. It is crucial to perform these reactions at low temperatures to avoid side reactions.
Palladium-Catalyzed Borylation
The Miyaura borylation reaction offers a milder alternative for the synthesis of arylboronic acids. This method employs a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
Reactivity in Suzuki-Miyaura Cross-Coupling
The electron-withdrawing sulfonyl group generally enhances the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to high yields in cross-coupling reactions.[1] However, the success of the coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.
Effect of the Sulfonyl Group on Reaction Yields
The electronic nature of substituents on the arylboronic acid plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally lead to higher yields, the judicious selection of reaction conditions can also enable efficient coupling with electron-deficient partners such as those containing sulfonyl groups.[1]
Table 1: Comparison of Suzuki-Miyaura Coupling Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids [1]
| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| H (neutral) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 4-SO₂Me (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 |
| 4-NO₂ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Note: The data in this table is representative and compiled from various sources for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Stability and Protodeboronation
The primary stability concern for arylboronic acids, especially those with electron-withdrawing substituents like sulfonyl groups, is their susceptibility to protodeboronation.[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired reagent.[2]
Mechanism of Protodeboronation
Protodeboronation can be catalyzed by both acids and bases.[2] Under basic conditions, which are common in Suzuki-Miyaura reactions, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then undergo protonolysis.[2] For arylboronic acids with strongly electron-withdrawing groups, a mechanism involving the formation of a transient aryl anion has been proposed.[3]
Factors Influencing Protodeboronation
Several factors influence the rate of protodeboronation:
-
pH: The reaction is often fastest at high pH due to the formation of the more reactive boronate species.[4]
-
Temperature: Higher temperatures generally accelerate the rate of decomposition.[4]
-
Substituents: Electron-withdrawing groups, such as sulfonyl groups, increase the susceptibility to base-catalyzed protodeboronation.[4]
-
Solvent: The presence of water can facilitate protodeboronation.[3]
Quantitative Stability Data
The stability of an arylboronic acid can be quantified by its rate of protodeboronation. The electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the boronic acid, making it more acidic and generally more prone to base-catalyzed decomposition.
Table 2: pKa Values of Selected Phenylboronic Acids [5]
| Substituent | pKa |
| H | 8.8 ± 0.1 |
| 4-(N-allylsulfamoyl) | 7.4 ± 0.1 |
| 4-(3-butenylsulfonyl) | 7.1 ± 0.1 |
Table 3: Protodeboronation Rates of Substituted Arylboronic Acids [6]
| Arylboronic Acid Substituent | Conditions | Reaction Time (h) | Yield of Protodeboronated Product (%) |
| 4-OH (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 1 | 92 |
| 4-OCH₃ (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 2 | 88 |
| 4-CH₃ (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 4 | 78 |
| 4-COOH (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 12 | 84 |
| 4-SO₂Me (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 18 | 75 |
| 4-NO₂ (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 20 | 52 |
Note: This table illustrates the general trend that electron-donating groups facilitate acid-promoted protodeboronation, while electron-withdrawing groups slow it down under these specific conditions. However, under the basic conditions of the Suzuki-Miyaura reaction, the trend is often reversed for electron-withdrawing groups.
Experimental Protocols
Synthesis of 4-(Methylsulfonyl)phenylboronic Acid
This protocol is adapted from established synthetic procedures.
Materials:
-
4-Bromophenyl methyl sulfone
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromophenyl methyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)phenylboronic Acid with an Aryl Bromide[7]
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
4-(Methylsulfonyl)phenylboronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk tube, add 4-(methylsulfonyl)phenylboronic acid, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
Suzuki-Miyaura Catalytic Cycle
Base-Catalyzed Protodeboronation Pathway
Handling and Storage
Given their propensity for decomposition, proper handling and storage of sulfonyl-substituted arylboronic acids are crucial.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term use.
-
Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Arylboronic acids functionalized with sulfonyl groups are highly valuable yet challenging reagents in organic synthesis. Their enhanced reactivity in cross-coupling reactions is counterbalanced by their increased susceptibility to protodeboronation. A thorough understanding of the factors governing both their reactivity and stability is paramount for their successful application. By carefully selecting reaction conditions, employing appropriate handling and storage procedures, and being mindful of their inherent instability, researchers can effectively harness the synthetic potential of these powerful building blocks in the development of novel pharmaceuticals and advanced materials. This guide provides a foundational framework to navigate the complexities associated with sulfonyl-substituted arylboronic acids, empowering scientists to utilize them with greater confidence and success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Discovery and Development of Novel Pyrrolidinylsulfonyl Phenylboronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and development of a promising class of enzyme inhibitors: pyrrolidinylsulfonyl phenylboronic acid derivatives. Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine of various enzymes, making them potent inhibitors.[1][2] The incorporation of a pyrrolidinylsulfonyl phenyl moiety offers opportunities to modulate the physicochemical properties and target specificity of these compounds. This guide provides an in-depth overview of their synthesis, biological activity, and mechanism of action, with a focus on their potential as inhibitors of bacterial β-lactamases.
Introduction
The rise of antibiotic resistance is a critical global health challenge, largely driven by the production of β-lactamase enzymes by bacteria.[1][3] These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by clinically available β-lactamase inhibitors like clavulanate.[1] This has spurred the search for novel, non-β-lactam-based inhibitors. Phenylboronic acid derivatives have emerged as a compelling class of inhibitors that act competitively by forming a reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1]
The compound 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid serves as a key scaffold in this class of molecules.[] Its derivatives are being explored for various therapeutic applications, including cancer, diabetes, and inflammation.[] This guide will focus on the synthesis and evaluation of these derivatives as potential β-lactamase inhibitors.
Synthesis of Pyrrolidinylsulfonyl Phenylboronic Acid Derivatives
The synthesis of pyrrolidinylsulfonyl phenylboronic acid derivatives can be achieved through a multi-step process. A representative synthetic workflow is outlined below.
Diagram: Synthetic Workflow
Caption: Proposed synthetic pathway for 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
Experimental Protocols
General Protocol for the Preparation of Aryl Sulfonyl Chlorides
This protocol is adapted from a general method for the synthesis of aryl sulfonyl chlorides from anilines.[5]
-
Diazotization: To a cooled (0-5 °C) solution of the starting aniline (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. Copper(I) chloride (catalytic amount) is added.
-
Reaction: The freshly prepared diazonium salt solution is added slowly to the sulfur dioxide solution. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester.[6][7][8][9]
-
Reaction Setup: In a reaction vessel, the aryl halide (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl2(dppf), 0.05-0.1 equivalents), and a base (e.g., K2CO3 or CsF, 2-10 equivalents) are combined in a suitable solvent (e.g., toluene/dioxane or THF).
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Reaction: The mixture is heated to the desired temperature (e.g., 85 °C) and stirred for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.
Biological Activity and Quantitative Data
Phenylboronic acid derivatives have been extensively studied as inhibitors of AmpC β-lactamase. The inhibitory activity is typically quantified by the inhibition constant (Ki). The following table summarizes the inhibitory activity of a series of phenylboronic acid derivatives against E. coli AmpC β-lactamase. While these compounds do not contain the pyrrolidinylsulfonyl moiety, they provide a valuable reference for the potency of the phenylboronic acid pharmacophore.
| Compound | Structure | Ki (nM)[1] |
| 1 | 3-aminophenylboronic acid | 83 |
| 2 | Benzo[b]thiophene-2-boronic acid | 27[3] |
| 3 | 3-Azidomethylphenyl boronic acid | 700[2] |
Note: The data presented is for related phenylboronic acid derivatives and serves as a benchmark for the potential activity of pyrrolidinylsulfonyl phenylboronic acid derivatives.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of phenylboronic acid derivatives as β-lactamase inhibitors involves the formation of a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of the enzyme.[1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, thereby competitively inhibiting the enzyme.
Diagram: Mechanism of AmpC β-Lactamase Inhibition
Caption: Inhibition of AmpC β-lactamase by a phenylboronic acid derivative.
Conclusion and Future Directions
Pyrrolidinylsulfonyl phenylboronic acid derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their modular synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The data on related phenylboronic acids as AmpC β-lactamase inhibitors suggests that this scaffold is a strong starting point for the design of new antibacterial agents. Future work should focus on the synthesis and biological evaluation of a focused library of these derivatives to fully elucidate their therapeutic potential. This includes comprehensive in vitro and in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the mass spectrometry analysis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies essential for the characterization and quantification of this molecule in various research and development settings.
Introduction
This compound is a bifunctional molecule containing both a boronic acid and a sulfonamide moiety. These functional groups are prevalent in medicinal chemistry, making the analytical characterization of such compounds critical for drug discovery and development.[1] Mass spectrometry is a powerful tool for obtaining detailed molecular weight and structural information. This guide will delve into the application of mass spectrometry for the analysis of this specific compound, leveraging established knowledge of the behavior of arylboronic acids and aromatic sulfonamides under mass spectrometric conditions.
Chemical Properties: The fundamental properties of the target molecule are crucial for developing an analytical method.
| Property | Value | Reference |
| Molecular Formula | C11H16BNO4S | [2] |
| Molecular Weight | 269.13 g/mol | [2] |
| Melting Point | 126-128 °C | [2] |
| pKa | 7.56 ± 0.58 (Predicted) | [3] |
| Physical Form | Solid | [2] |
Experimental Protocols
A robust and reliable mass spectrometry analysis begins with meticulous sample preparation and the selection of appropriate instrumentation and parameters. The following protocols are recommended for the analysis of this compound.
2.1. Sample Preparation
For a typical analysis, the following steps are recommended:
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
-
Matrix-Specific Extraction (for biological samples):
-
Solid-Phase Extraction (SPE): For cleaning up complex matrices like plasma or urine, an SPE method is advisable.[4]
-
Condition an appropriate SPE cartridge (e.g., Agilent BondElut PPL) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte using a small volume of methanol or acetonitrile, potentially containing a small percentage of a weak base like aqueous ammonia to ensure the recovery of the acidic boronic acid.[4]
-
-
Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can be performed using a suitable organic solvent.
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be a simpler, though less clean, alternative.
-
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
Pairing liquid chromatography with mass spectrometry allows for the separation of the analyte from other components in the sample before detection.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
2.3. Mass Spectrometry Parameters
Electrospray ionization (ESI) is a common and effective ionization technique for molecules of this type.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 50 psi |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Collision Energy (for MS/MS) | Optimize for the specific instrument, typically in the range of 10-40 eV. |
Data Presentation and Interpretation
3.1. Expected Mass Spectra
In positive ion mode ESI, the protonated molecule [M+H]+ is expected to be the most abundant ion in the full scan mass spectrum.
| Ion | Calculated m/z |
| [M+H]+ | 270.09 |
| [M+Na]+ | 292.07 |
| [2M+H]+ | 539.17 |
3.2. Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]+ ion will provide structural information. The fragmentation of this compound is predicted to occur at several key points in the molecule. A significant fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO2 (64 Da).[5] The pyrrolidine ring and the bond between the phenyl ring and the boronic acid group are also susceptible to fragmentation.
Predicted Major Fragment Ions in MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 270.09 | 206.09 | SO2 | [M+H-SO2]+ |
| 270.09 | 156.05 | C4H8NSO2 | [M+H - Pyrrolidinylsulfonyl group]+ |
| 270.09 | 70.06 | C7H8BO4S | [Pyrrolidine ring fragment]+ |
Visualizations
4.1. Experimental Workflow
The overall process from sample preparation to data analysis can be visualized as a clear workflow.
4.2. Predicted Fragmentation Pathway
The predicted fragmentation of the protonated molecule can be illustrated to aid in the interpretation of the MS/MS spectrum.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using liquid chromatography coupled with tandem mass spectrometry. By employing the experimental protocols outlined in this guide, researchers can achieve reliable identification and quantification of this compound. The predicted fragmentation patterns provide a solid foundation for the interpretation of MS/MS data, facilitating structural confirmation. This technical guide serves as a valuable resource for scientists and professionals in drug development and related fields who are working with this or structurally similar molecules. Further empirical studies would be beneficial to confirm these predicted fragmentation pathways and to optimize the analytical method for specific applications.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 871333-01-6 [sigmaaldrich.com]
- 3. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID CAS#: 871333-01-6 [m.chemicalbook.com]
- 4. hpst.cz [hpst.cz]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of kinase inhibitors.
Introduction
This compound (CAS No. 1217501-51-3) is a specialized boronic acid derivative that has gained importance as a versatile reagent in organic synthesis. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions, a stabilizing methyl group, and a polar pyrrolidinylsulfonyl group, makes it a valuable component in the design of novel drug candidates. The pyrrolidinylsulfonyl group can enhance solubility and provide additional hydrogen bonding interactions, which are often crucial for potent and selective biological activity.
This guide will explore the synthesis and application of this compound, with a focus on its use in Suzuki-Miyaura cross-coupling reactions for the generation of complex organic molecules, particularly in the context of kinase inhibitor development for diseases such as acute myeloid leukemia (AML).
Physicochemical Properties and Commercial Availability
A summary of the key physicochemical properties and a list of commercial suppliers for this compound are provided below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1217501-51-3[1][2] |
| Molecular Formula | C₁₁H₁₆BNO₄S |
| Molecular Weight | 269.12 g/mol [3] |
| Appearance | Solid (predicted) |
| Purity | Typically >95% (varies by supplier) |
| Storage | Recommended storage at 2-8°C under an inert atmosphere. |
Table 2: Commercial Suppliers
| Supplier | Location | Purity/Grades Offered |
| BLDpharm | Global | Research Grade[1] |
| GlobalChemMall | China | ≥99%[2] |
| Shanghai Ruji Biotechnology | China | Research Grade |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Experimental Protocols
Representative Synthesis of this compound
The synthesis would likely start from a suitable brominated precursor, such as 1-bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene.
Experimental Workflow: Synthesis of the Boronic Acid
Caption: A representative workflow for the synthesis of the target boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vial, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: FLT3-ITD Kinase Inhibitors
A significant application of building blocks like this compound is in the synthesis of kinase inhibitors for the treatment of cancers such as Acute Myeloid Leukemia (AML). Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to uncontrolled cell proliferation.[4][5][6]
While a direct example using the target boronic acid was not found, a closely related precursor, 4-(pyrrolidin-1-ylsulfonyl)aniline, has been utilized in the synthesis of potent FLT3-ITD inhibitors.[4][5][6] This suggests that this compound would be a valuable reagent for creating a variety of substituted heterocyclic cores for FLT3-ITD inhibition.
FLT3 Signaling Pathway
Binding of the FLT3 ligand to the receptor leads to dimerization and autophosphorylation, activating downstream signaling pathways that promote cell survival and proliferation. In FLT3-ITD positive AML, this signaling is constitutively active.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Safety and Handling
Table 3: General Safety Information
| Hazard | Precaution |
| Eye Irritation | Wear safety glasses with side-shields or goggles. |
| Skin Irritation | Wear protective gloves and a lab coat. |
| Respiratory Irritation | Use in a well-ventilated area or a fume hood. Avoid breathing dust. |
| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
For detailed safety information, it is crucial to obtain the SDS from the respective supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery efforts.
References
- 1. 1217501-51-3|(2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. globalchemmall.com [globalchemmall.com]
- 3. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | 871333-01-6 [chemicalbook.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with various aryl halides. This specific boronic acid is a valuable building block in medicinal chemistry, with the pyrrolidine sulfonyl moiety appearing in various biologically active compounds. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, based on established protocols for structurally similar compounds. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Chloride (1.0 equiv) | Aryl Iodide (1.0 equiv) |
| Boronic Acid | This compound (1.2 equiv) | This compound (1.5 equiv) | This compound (1.1 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂·DCM (3 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Not required |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | Isopropanol/H₂O (2:1) |
| Temperature | 100 °C | 95 °C | 85 °C |
| Reaction Time | 12-18 h | 16-24 h | 8-12 h |
| Typical Yield | 75-95% | 60-85% | 80-98% |
Experimental Protocols
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a general starting point for the coupling of this compound with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed Toluene (10 mL)
-
Degassed Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.
Materials:
-
Aryl halide (0.2 mmol)
-
This compound (0.3 mmol)
-
Pd(dppf)Cl₂·DCM (0.006 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.6 mmol)
-
Dioxane (2 mL)
-
Water (0.5 mL)
Procedure:
-
In a microwave reaction vial, combine the aryl halide (0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂·DCM (0.006 mmol), and Cs₂CO₃ (0.6 mmol).
-
Add dioxane (2 mL) and water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Cross-Coupling Reactions with 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient boronic acid is a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for various aryl and heteroaryl halides.
Overview and Key Considerations
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
Key considerations for this specific boronic acid:
-
Electronic Properties: The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the boronic acid. This may necessitate the use of specific catalyst systems and stronger bases to facilitate the transmetalation step in the catalytic cycle.
-
Catalyst and Ligand Selection: Buchwald-type phosphine ligands are often effective for challenging substrates. Catalysts such as Pd(dppf)Cl₂ are also commonly used and have shown success in couplings with structurally similar sulfonamide-containing molecules.
-
Base Selection: A moderately strong to strong base is generally required. Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are common choices. Cesium carbonate is often effective in challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently employed to dissolve both the organic and inorganic reaction components.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from conditions used for a structurally related sulfonamide-containing compound and represents a robust starting point.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (2.0-3.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Stir the reaction mixture vigorously and heat to 85-100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction time can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with potassium carbonate (K₂CO₃) as an alternative base.
-
N,N-Dimethylacetamide (DMA) or other suitable microwave-safe solvent.
Procedure:
-
In a microwave reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (5-10 mol%), and K₂CO₃ (2.0 equivalents).
-
Add N,N-Dimethylacetamide.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 15-45 minutes.
-
After cooling, filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions that can be applied to this compound.
| Parameter | Typical Range/Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst choice depends on the reactivity of the coupling partners. |
| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | Buchwald ligands are often used for challenging or electron-deficient substrates. |
| Catalyst Loading | 1-10 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is critical and can significantly impact yield. Cs₂CO₃ is often highly effective. |
| Base Equivalents | 2.0 - 3.0 equivalents | |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, DMA | A biphasic system is common to dissolve all reactants. |
| Temperature | 80 - 120 °C (conventional heating), 120 - 150 °C (microwave) | Higher temperatures may be required, but can also lead to catalyst decomposition. |
| Reaction Time | 2 - 24 hours (conventional), 15 - 60 min (microwave) | Monitor reaction progress to determine the optimal time. |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Application Notes and Protocols for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry.
Introduction
This compound is a valuable bifunctional organic building block. It incorporates a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of the methyl and pyrrolidinylsulfonyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, offering opportunities for fine-tuning the characteristics of the final products. Furthermore, the pyrrolidinylsulfonyl group can enhance solubility and provide additional interaction points with biological targets, making this building block particularly attractive for drug discovery programs.
Key Applications
The primary application of this compound is in the synthesis of pharmacologically active molecules. Two prominent examples are its use in the development of κ-opioid receptor (KOR) antagonists and as a structural motif in kinase inhibitors.
Synthesis of κ-Opioid Receptor (KOR) Antagonists
Derivatives of this compound have been utilized in the synthesis of potent and selective κ-opioid receptor (KOR) antagonists. One such example is the preclinical candidate PF-04455242, which has demonstrated potential in the treatment of depression and addiction disorders. The biaryl scaffold, formed via a Suzuki-Miyaura coupling reaction, is crucial for the compound's high affinity and selectivity for the KOR.
Building Block for Kinase Inhibitors
The related structural motif, the pyrrolidin-1-ylsulfonylphenyl group, has been incorporated into inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The sulfonylphenyl moiety can engage in important interactions within the kinase active site, contributing to the inhibitor's potency.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid with structural similarities to the topic compound. This data is provided to give researchers an indication of typical reaction parameters and expected outcomes.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (2) | - | K₂CO₃ (3) | DMF/H₂O (9:1) | 120 | 24 | 75 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: κ-Opioid Receptor (KOR) Signaling Pathway Antagonism.
Caption: FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway Inhibition.
Caption: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Application Notes and Protocols: Solubility of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is an organoboron compound with potential applications in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various biological assays. Boronic acids, as a class of compounds, exhibit a range of solubilities influenced by factors such as the polarity of the solvent and the presence of substituents on the phenyl ring.[3][4] They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[3]
Expected Solubility Profile
Based on the solubility data of analogous compounds like phenylboronic acid, the expected solubility trend for this compound is as follows:
-
High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4][5]
-
Moderate Solubility: Likely in chlorinated solvents like chloroform.[4][5]
-
Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane).[4][5]
It is important to note that boronic acid esters, such as pinacol esters, generally exhibit enhanced solubility in a wider range of organic solvents compared to the parent acid.[4][5]
Quantitative Solubility Data (Analogous Compounds)
The following table summarizes experimentally determined solubility data for phenylboronic acid in several organic solvents. This data is presented to provide a general reference for the expected solubility behavior of boronic acids.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x₁) |
| Chloroform | 25 | Moderate |
| 3-Pentanone | 25 | High |
| Acetone | 25 | High |
| Dipropyl ether | 25 | High |
| Methylcyclohexane | 25 | Very Low |
Note: The terms "High," "Moderate," and "Very Low" are qualitative descriptors based on published data for phenylboronic acid.[4][5] For precise quantitative values, experimental determination is necessary.
Experimental Protocols for Solubility Determination
A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][4][5][6] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
Dynamic Method for Solubility Determination
Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being stirred. The temperature at which the solid phase completely disappears is recorded as the solubility temperature for that specific composition.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat for controlled heating
-
Calibrated thermometer or temperature probe
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel.
-
Place the vessel in the thermostat and begin stirring.
-
Heat the mixture slowly and at a constant rate.
-
Visually observe the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the solubility temperature.
-
Repeat this procedure for different compositions of the boronic acid and solvent to generate a solubility curve.
A diagram of the experimental workflow is provided below:
Caption: Workflow for the dynamic method of solubility determination.
Isothermal Shake-Flask Method
An alternative method is the isothermal shake-flask method, which is considered the "gold standard" for thermodynamic solubility determination.
Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Procedure:
-
Add an excess of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Ensure that excess solid remains.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the boronic acid in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Factors Influencing Solubility
Several factors can influence the solubility of boronic acids:
-
Solvent Polarity: Generally, the solubility of phenylboronic acids increases with the increasing relative permittivity of the solvent, with some exceptions.[5]
-
Temperature: Solubility is typically temperature-dependent.
-
Substituents: The type and position of substituents on the phenyl ring significantly impact the physicochemical properties of boronic acids, including their solubility.[3]
-
Formation of Boroxines: The equilibrium between the boronic acid and its corresponding boroxine (cyclic anhydride) in solution can affect solubility measurements.[3]
Safety and Handling
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the compound in a tightly sealed container in a dry place, as boronic acids can be sensitive to moisture.[7]
By following these protocols and considering the provided information, researchers can effectively determine the solubility of this compound in various organic solvents, facilitating its use in further research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID CAS#: 871333-01-6 [m.chemicalbook.com]
Application Note: A Scalable Approach to the Synthesis and Purification of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Introduction
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structural features, including the boronic acid moiety, make it an ideal component for Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds. This application note outlines a robust and scalable protocol for the synthesis and purification of this important intermediate, designed to be adaptable for drug development and large-scale manufacturing environments.
Key Applications
-
Active Pharmaceutical Ingredient (API) Synthesis: A crucial intermediate for the synthesis of complex small molecules, including but not limited to, inhibitors of kinases such as FLT3-ITD, which are implicated in various cancers.[1][2]
-
Fragment-Based Drug Discovery: Utilized in the generation of compound libraries for screening against various biological targets.
-
Organic Synthesis: A versatile reagent in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
I. Synthesis of this compound
This protocol is based on the lithiation of a substituted bromobenzene followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Materials:
-
1-Bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Toluene
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (1.0 eq) and anhydrous THF (10 vol).
-
Cooling: The reaction mixture is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, ensuring the internal temperature does not exceed -65 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (10 vol) at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.
-
Phase Separation: The aqueous and organic layers are separated. The aqueous layer is extracted with toluene (2 x 5 vol).
-
Work-up: The combined organic layers are washed with brine (5 vol), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
II. Purification of this compound
Purification is achieved through a multi-step process involving extraction and crystallization to ensure high purity suitable for downstream applications.
Materials:
-
Crude this compound
-
Toluene
-
Hexanes
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (2 M)
-
Activated Carbon
Procedure:
-
Aqueous Extraction: The crude product is dissolved in toluene (10 vol). The organic solution is extracted with 1 M sodium hydroxide solution (3 x 5 vol). This step selectively transfers the acidic boronic acid into the aqueous phase, leaving non-acidic impurities behind.
-
Decolorization: The combined aqueous phases are treated with activated carbon (2% w/w) and stirred for 30 minutes, followed by filtration through a pad of celite to remove colored impurities.
-
Acidification and Precipitation: The clear aqueous solution is cooled to 0-5 °C and acidified to a pH of 2-3 with 2 M hydrochloric acid. The product precipitates as a white solid.
-
Isolation: The solid is collected by filtration, washed with cold water (2 x 2 vol), and then with cold hexanes (2 x 2 vol) to remove any remaining organic impurities.
-
Drying: The purified this compound is dried under vacuum at 40 °C to a constant weight.
Data Presentation
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 1-Bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene |
| Scale | 100 g |
| Molar Equivalents (n-BuLi) | 1.1 |
| Molar Equivalents (Triisopropyl borate) | 1.2 |
| Reaction Temperature | -78 °C to Room Temperature |
| Crude Yield | ~85-95% |
| Purified Yield | 75-85% |
Table 2: Purity Analysis of this compound
| Analytical Method | Specification | Result |
| HPLC Purity | ≥ 98.0% | 99.2% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry (m/z) | [M-H]⁻ expected: 268.08 | 268.1 |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents (GC) | Toluene: ≤ 890 ppm, Hexanes: ≤ 290 ppm | Toluene: 150 ppm, Hexanes: 50 ppm |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: The Role of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid and its derivatives in the development of potent kinase inhibitors. This class of reagents is instrumental in introducing the key 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety into various heterocyclic scaffolds, a common feature in inhibitors targeting kinases such as FMS-like tyrosine kinase 3 (FLT3).
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The dysregulation of protein kinases is a frequent driver of oncogenesis, making them attractive targets for drug development. A recurring structural motif in many kinase inhibitors is the substituted phenyl ring, which often engages in crucial interactions within the ATP-binding pocket of the kinase. The 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl group, in particular, has been identified as a valuable pharmacophore. Its incorporation into small molecules can enhance binding affinity and selectivity. The corresponding boronic acid is a critical reagent for introducing this moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
While direct experimental data for this compound is not extensively detailed in the provided literature, the closely related precursor, 4-(pyrrolidin-1-ylsulfonyl)aniline, is frequently employed in the synthesis of various kinase inhibitor scaffolds.[1][2][3] The synthetic strategies often involve an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination to install the 4-(pyrrolidin-1-ylsulfonyl)aniline group, followed by a subsequent Suzuki coupling to build the final inhibitor. This highlights the importance of the core phenylsulfonamide structure in achieving desired biological activity.
Application in Kinase Inhibitor Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a halogenated or triflated heterocyclic core, which forms the backbone of the kinase inhibitor.
Synthesis of Imidazo[1,2-b]pyridazine Derivatives as FLT3-ITD Inhibitors
A notable application of the 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety is in the synthesis of imidazo[1,2-b]pyridazine derivatives as inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[1] The synthesis involves the initial reaction of a dichlorinated heterocyclic core with 4-(pyrrolidin-1-ylsulfonyl)aniline, followed by a Suzuki cross-coupling to introduce other substituents.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of kinase inhibitors incorporating the 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety.
Table 1: Synthesis Yields for Key Intermediates and Final Products
| Compound ID | Synthetic Step | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 3 | Substitution | 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1) | 4-(pyrrolidin-1-ylsulfonyl)aniline (2), t-BuOK, DMF, 0 °C | Not specified | [1][2][3] |
| 4a | Suzuki Coupling | Compound 3 | cyclohex-1-en-1-ylboronic acid, Cs2CO3, Pd(dppf)Cl2·DCM, dioxane, water, 95 °C | Not specified (major product) | [1][2][3] |
| 5a | Buchwald-Hartwig Coupling | Compound 4a | 2,5-diaminopyridine hydrochloride, Cs2CO3, XPhos Pd G2, DMF, 95 °C | 10 | [1][2] |
| 5b | Buchwald-Hartwig Coupling | Compound 4a | 2,5-diaminopyridine hydrochloride, Cs2CO3, XPhos Pd G2, DMF, 95 °C | 25 | [1][2] |
| 9 | Substitution | Dichloro derivative 8 | 4-(pyrrolidin-1-ylsulfonyl)aniline (2), t-BuOK, DMF, 0 °C | Not specified | [1][2] |
| 10a/10b | Buchwald-Hartwig Coupling | Compound 9 | 2,5-diaminopyridine | Moderate | [1][2] |
Table 2: Biological Activity of Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 11 | VEGFR-2 | ~180 | HUVEC | Not specified | [4] |
| 12 | VEGFR-2 | Not specified | Not specified | Not specified | [5] |
| 14 | FLT3-ITD, CDK2 | Submicromolar | Not specified | > 10 | [2] |
| 18a/18b | FLT3-ITD, FLT3-D835Y | Submicromolar | Not specified | Not specified | [2] |
| 29a | FLT3-ITD | Not specified | Not specified | Not specified | [1] |
| 30 | FLT3-ITD | Not specified | Not specified | Not specified | [1] |
| BPR1K871 | FLT3/AURKA | 19/22 | MOLM-13, MV4-11 | ~0.005 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general representation of the Suzuki-Miyaura coupling used in the synthesis of the described kinase inhibitors.
Materials:
-
Aryl halide (e.g., brominated heterocyclic core)
-
This compound (or related boronic acid/ester)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·DCM)
-
Base (e.g., Cs2CO3, K2CO3)
-
Solvent (e.g., dioxane, water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) to the reaction mixture.
-
Add the palladium catalyst (0.05-0.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired kinase inhibitor.
Visualizations
Signaling Pathway
Caption: FLT3 signaling pathway and the inhibitory action of targeted kinase inhibitors.
Experimental Workflow
Caption: Synthetic workflow for kinase inhibitors using a sulfonylphenyl moiety.
Logical Relationship
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel Therapeutic Agents with 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid for Acute Myeloid Leukemia
Application Note: AN-FLT3-001
Introduction
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a novel small molecule with significant potential for the development of targeted therapies against Acute Myeloid Leukemia (AML). This compound belongs to the class of phenylboronic acids, which are gaining prominence in drug discovery due to their unique chemical properties. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of enzymes, leading to potent and specific inhibition. The structural features of this compound, particularly the sulfonylphenyl group, suggest a strong potential for targeting protein kinases involved in cancer pathogenesis.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, especially internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemia cells.[3][4] This makes FLT3 a critical therapeutic target in AML. Recent studies have demonstrated that boronic acid-containing compounds can be potent inhibitors of protein kinases, with the boronic acid group playing a crucial role in their biological activity.[5][6]
This document provides detailed application notes and protocols for the investigation of this compound as a potential FLT3 inhibitor for the treatment of AML.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as an ATP-competitive inhibitor of the FLT3 kinase. The boronic acid moiety is proposed to interact with key residues in the ATP-binding pocket of FLT3, potentially forming a reversible covalent bond with a nucleophilic residue. The 2-methyl and 4-(pyrrolidin-1-ylsulfonyl)phenyl groups are expected to occupy adjacent hydrophobic and solvent-exposed regions of the active site, contributing to the compound's affinity and selectivity. Inhibition of FLT3 autophosphorylation would block downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to apoptosis of FLT3-mutated AML cells.[4][7]
Data Presentation: In Vitro Activity of Related Phenylboronic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of structurally related α-triazolylboronic acid derivatives against the FLT3 kinase and FLT3-ITD positive AML cell lines. This data, from a study on novel boronic acid-based FLT3 inhibitors[5], provides a benchmark for evaluating the potency of this compound.
| Compound ID | FLT3 Kinase IC50 (µM) | MV-4-11 Cell Line IC50 (µM) | MOLM-14 Cell Line IC50 (µM) |
| 4a | 18 ± 1 | >50 | >50 |
| 4d | 25 ± 2 | 14 ± 1 | 17 ± 2 |
| 4e | 6.7 ± 1.7 | 11 ± 1 | 12 ± 1 |
| 4g | 18 ± 5 | 2.7 ± 0.3 | 0.68 ± 0.08 |
| 4q | 21 ± 3 | 6.4 ± 0.8 | 11 ± 1 |
Data adapted from a study on α-triazolylboronic acids as FLT3 inhibitors.[5]
Experimental Protocols
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase (e.g., from Promega or Carna Biosciences)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound)
-
Staurosporine or a known FLT3 inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 1 µL of diluted test compound or control to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for FLT3.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.
-
Luminescence Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13).
Materials:
-
MV-4-11 or MOLM-13 cell lines (ATCC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Quizartinib or another known FLT3 inhibitor (positive control)
-
DMSO (vehicle control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare a dilution series of the test compound in culture medium. Add the diluted compound or controls to the wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the data using a non-linear regression model.
Protocol 3: Western Blot Analysis of FLT3 Phosphorylation
This protocol is used to confirm the on-target activity of the test compound by assessing the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
MV-4-11 or MOLM-13 cells
-
This compound (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat AML cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. β-actin can be used as a loading control.
Visualizations
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for FLT3 Inhibitors.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Boronic Acid Functionalized Materials for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of boronic acid functionalized materials in various biomedical applications. Boronic acids are a versatile class of compounds that can reversibly form covalent bonds with 1,2- or 1,3-diols, a functionality that is central to their use in drug delivery, biosensing, and diagnostics.[1][2][3][4] Their responsiveness to pH and the presence of specific saccharides makes them ideal candidates for creating "smart" biomaterials.[2][5][6]
I. Application: Glucose-Responsive Insulin Delivery
Boronic acid functionalized nanoparticles can be engineered to release encapsulated insulin in response to changes in glucose concentration.[7][8] This is achieved through the competitive binding of glucose to the boronic acid moieties, which disrupts the nanoparticle structure and triggers the release of the drug.
Quantitative Data for Glucose-Responsive Nanoparticles
| Material | Drug | Loading Capacity (%) | Release Condition | Reference |
| Poly(3-methacrylamido phenylboronic acid) (PMAPBA) and Dextran Nanoparticles | Insulin | Up to 22% | Increased glucose concentration in the medium | [7] |
| Phenylboronic acid homopolymer (PBAH) Nanoparticles | Emodin | 2.1% (DLC) | pH 5.0 (accelerated release) | [9] |
DLC: Drug Loading Content
Experimental Protocol: Preparation of Glucose-Responsive Insulin-Loaded Nanoparticles
This protocol is based on the facile fabrication of boronic acid-functionalized nanoparticles through the complexation of poly(3-methacrylamido phenylboronic acid) (PMAPBA) and dextran.[7]
Materials:
-
Poly(3-methacrylamido phenylboronic acid) (PMAPBA)
-
Dextran
-
Insulin
-
Deionized water
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of PMAPBA solution: Dissolve PMAPBA in deionized water to a final concentration of 1 mg/mL.
-
Preparation of Dextran-Insulin solution: Dissolve dextran and insulin in deionized water. The final concentration of dextran should be 1 mg/mL, and the insulin concentration can be varied to achieve the desired loading.
-
Nanoparticle Formation: Add the PMAPBA solution dropwise to the Dextran-Insulin solution under gentle stirring at room temperature. The formation of boronate crosslinked nanoparticles will occur spontaneously.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water three times to remove any unloaded insulin and unreacted polymers.
-
Lyophilization: Lyophilize the purified nanoparticles for long-term storage.
Experimental Workflow: Glucose-Responsive Insulin Release
Caption: Workflow of glucose-responsive insulin release from boronic acid nanoparticles.
II. Application: pH-Responsive Drug Delivery for Cancer Therapy
The acidic tumor microenvironment can be exploited for targeted drug delivery using pH-responsive boronic acid-functionalized materials.[5] At physiological pH, a stable complex can be formed, for example, between a phenylboronic acid-bearing polymer and a catechol-modified polymer, encapsulating a drug. In the acidic environment of a tumor, this complex dissociates, releasing the drug.[5]
Quantitative Data for pH-Responsive Nanoparticles
| Material | Drug | Encapsulation Efficiency (%) | Release Condition | Reference |
| Phenylboronic acid/ester-based nanoparticles | Paclitaxel (PTX) | High | Acidic pH | [5] |
| Boronic acid copolymers | Bis-T-23 | Not specified | Acidic pH | [10] |
Experimental Protocol: Preparation of pH-Responsive Paclitaxel-Loaded Nanoparticles
This protocol describes the preparation of a nano-drug delivery system based on the dynamic transformation of phenylboronic acid/ester.[5]
Materials:
-
Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL)
-
Hydrophilic PEGs terminated with dopamine (mPEG-DA)
-
Paclitaxel (PTX)
-
Organic solvent (e.g., DMSO)
-
Deionized water
Procedure:
-
Polymer-Drug Solution: Dissolve PBA-PAL and PTX in a suitable organic solvent.
-
Aqueous Solution: Dissolve mPEG-DA in deionized water.
-
Nanoprecipitation: Add the organic polymer-drug solution dropwise into the aqueous mPEG-DA solution under vigorous stirring. The amphiphilic structures formed through phenylboronic ester linkages will self-assemble into nanoparticles.
-
Solvent Removal: Dialyze the nanoparticle suspension against deionized water to remove the organic solvent.
-
Purification and Concentration: The resulting PTX-loaded nanoparticles can be purified and concentrated using ultrafiltration.
Signaling Pathway: pH-Triggered Drug Release in Tumor Microenvironment
Caption: pH-responsive drug release from boronic acid nanoparticles in the tumor microenvironment.
III. Application: Electrochemical Glucose Sensing
Boronic acid-based chemical sensors offer a robust alternative to enzyme-based glucose sensors, as they are not susceptible to changes in temperature or pH.[11][12] The principle involves the competitive binding of glucose to a boronic acid-functionalized surface, which displaces a bound electroactive polymer, generating a current proportional to the glucose concentration.[11][12]
Quantitative Data for Boronic Acid-Based Glucose Sensors
| Sensor Type | Analyte | Detection Limit (LOD) | Binding Constant (Ka) (M⁻¹) | Reference |
| Mc-CDBA (fluorescent probe) | Glucose | 1.37 µM | 7.1 x 10² | [13] |
| Ca-CDBA (fluorescent probe) | Glucose | Not specified | 4.5 x 10³ | [13] |
| Diboronic acid sensor 1 (fluorescent) | Glucose | Not specified | 3981 | [14] |
Experimental Protocol: Fabrication of a Graphene Foam-Based Electrochemical Glucose Sensor
This protocol is based on the development of a chemical glucose sensor using boronic acid and graphene foam.[11][12]
Materials:
-
Graphene foam electrode
-
Boronic acid derivative with a linker for surface attachment
-
Electroactive polymer
-
Buffer solutions of varying glucose concentrations
Procedure:
-
Surface Functionalization: Covalently attach the boronic acid derivative to the surface of the graphene foam electrode.
-
Polymer Coating: Apply a layer of the electroactive polymer on top of the boronic acid-functionalized surface. The polymer will bind to the boronic acid.
-
Sensor Assembly: Integrate the functionalized electrode into an electrochemical cell.
-
Calibration:
-
Immerse the sensor in a buffer solution with zero glucose concentration and measure the baseline current.
-
Sequentially immerse the sensor in buffer solutions with known increasing concentrations of glucose.
-
Record the current at each concentration. The current will be proportional to the amount of displaced polymer.
-
Plot the current versus glucose concentration to generate a calibration curve.
-
Logical Relationship: Competitive Binding in an Electrochemical Glucose Sensor
Caption: Competitive binding mechanism in a boronic acid-based electrochemical glucose sensor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery (2014) | Yanxia Wang | 25 Citations [scispace.com]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 12. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted phenylboronic acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using substituted phenylboronic acids?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and oxidation. The formation of boroxines, which are trimeric anhydrides of boronic acids, is also a common process. These side reactions can significantly lower the yield of the desired product and complicate purification.
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This results in the formation of the corresponding arene as a byproduct, consuming the boronic acid and reducing the yield of the target molecule. This reaction is often problematic in Suzuki-Miyaura couplings, especially under the required basic conditions.[2]
Q3: What factors promote protodeboronation?
A3: Several factors can increase the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often accelerated at high pH, which is a challenge since many cross-coupling reactions are performed in basic media.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Aqueous Media: The presence of a proton source, like water, is necessary for this side reaction to occur.[2]
-
Catalyst System: Certain palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.[2]
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring can increase the susceptibility of the boronic acid to protodeboronation.[2] Heteroaromatic boronic acids are also particularly prone to this side reaction.
Q4: What is homocoupling and what causes it?
A4: Homocoupling is a side reaction where two molecules of the phenylboronic acid couple to form a symmetrical biaryl byproduct. This consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate due to its structural similarity to the target molecule. The primary causes of homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.
Q5: How can I minimize the formation of boroxines?
A5: Boroxines are formed by the dehydration of boronic acids.[2] While they can be active in cross-coupling reactions, their formation can sometimes be an indicator of reagent degradation, especially upon prolonged storage. To minimize boroxine formation, store your boronic acids in a dry environment, under an inert atmosphere, and at a low temperature.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product with significant formation of the protodeboronated byproduct.
This indicates that the rate of protodeboronation is competing with or exceeding the rate of your desired Suzuki-Miyaura coupling.
Troubleshooting Workflow for Protodeboronation
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Recommended Actions & Protocols:
-
Modify the Base: Strong bases can accelerate protodeboronation.[2] Consider switching to a weaker base.
-
Recommended: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).
-
Avoid: Strong hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
-
Lower the Reaction Temperature: If the desired coupling is sluggish at lower temperatures, consider a more active catalyst/ligand system rather than increasing the temperature.[2]
-
Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous solvents and reagents can significantly reduce this side reaction.
-
Optimize the Catalyst System: A highly active catalyst can promote the desired cross-coupling to outcompete protodeboronation.[2] Consider increasing the catalyst loading or using more electron-rich and bulky phosphine ligands.
-
Use a Boronic Ester Surrogate: For particularly sensitive substrates, using a more stable boronic ester, such as a pinacol or MIDA ester, can be beneficial. These "slow-release" strategies maintain a low concentration of the reactive boronic acid throughout the reaction.[1]
Issue 2: Significant formation of the homocoupled biaryl byproduct.
This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
Troubleshooting Workflow for Homocoupling
Caption: A decision-tree for troubleshooting homocoupling in Suzuki reactions.
Recommended Actions & Protocols:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the in-situ reduction step that can promote homocoupling. Alternatively, adding a mild reducing agent can help.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[3]
-
Use a Slight Excess of the Aryl Halide: This can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[3]
Data Presentation: Quantitative Analysis of Side Reactions
The following tables provide quantitative data on the yields of products and byproducts under various reaction conditions.
Table 1: Effect of Base on the Suzuki Coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-Bromoanisole
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Data adapted from a comparative study on base selection for Suzuki coupling reactions.[4]
Table 2: Homocoupling Yields of Various Phenylboronic Acids
| Entry | Phenylboronic Acid | Catalyst | Conditions | Homocoupling Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | Acetone/water, RT, air | Moderate to good |
| 2 | 4-Methoxyphenylboronic acid | HKUST-1 | Air | Up to 93% (symmetrical biaryl) |
| 3 | 4-Chlorophenylboronic acid | CuCl | Methanol, RT, air | Good to excellent |
| 4 | ortho-Substituted Phenylboronic acids | Various Pd catalysts | Various | Generally lower yields |
This table summarizes typical yields for the homocoupling reaction under specific catalytic systems. Note that these conditions are optimized for homocoupling, which is an undesirable side reaction in cross-coupling.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation of a Heteroarylboronic Acid
This protocol is a general starting point for coupling with sensitive heteroarylboronic acids, such as 2-thienylboronic acid, and may require further optimization.
Reaction Setup Workflow
Caption: Experimental workflow for setting up a Suzuki coupling with a sensitive boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene MIDA boronate (1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (1-2 mol%)
-
1,4-Dioxane/Water (5:1), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, thiophene MIDA boronate, and finely ground potassium phosphate.[2]
-
Seal the vessel and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]
-
Under a positive pressure of inert gas, add the palladium acetate and SPhos ligand.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Electron-Rich Phenylboronic Acid and Minimized Homocoupling
This protocol is suitable for electron-rich substrates like (4-bromo-2,5-dimethoxyphenyl)boronic acid.
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
1,4-Dioxane, degassed (8 mL)
-
Deionized water, degassed (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add (4-bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[4]
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.[4]
-
Add the degassed 1,4-dioxane and deionized water to the flask via syringe.[4]
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.[4]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
References
Technical Support Center: Purification of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in arylboronic acids, including this compound, often include protodeboronation products (where the boronic acid group is replaced by a hydrogen atom), boronic acid anhydrides (boroxines), and residual starting materials or reagents from the synthesis.[1] Oxidized or polymerized materials can also be present.[1]
Q2: What are the primary purification techniques for this compound?
A2: The main purification techniques for arylboronic acids are:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids.[2][3][4]
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[5][6]
-
Column Chromatography: Both normal-phase and reversed-phase chromatography can be used, although boronic acids can sometimes be challenging to purify via silica gel chromatography due to their polarity and potential for decomposition.[1][2]
-
Derivatization: Forming a reversible derivative, such as a diethanolamine adduct, can facilitate purification. The purified adduct is then converted back to the boronic acid.[1][3][5]
Q3: My compound appears to be an oil or a sticky solid, making recrystallization difficult. What should I do?
A3: If your compound is not a solid, direct recrystallization may not be feasible.[2] In this case, you could try trituration with a suitable solvent to induce solidification or remove more soluble impurities.[5] Alternatively, purification via column chromatography or by forming a crystalline diethanolamine adduct might be more successful.[1][3]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[2] For this compound, consider solvent systems like ethanol/water or ethyl acetate/hexanes. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the formation of pure crystals. Rapid cooling can trap impurities. |
| Incomplete Dissolution | Ensure the crude material is fully dissolved in the minimum amount of hot solvent before cooling. If it doesn't fully dissolve, you may have insoluble impurities that should be filtered out while the solution is hot. |
Issue 2: Poor Separation or Decomposition during Silica Gel Chromatography
| Possible Cause | Troubleshooting Step |
| Compound Sticking to Silica | Boronic acids can interact strongly with the acidic silanol groups on silica gel, leading to streaking and poor recovery.[1] Consider deactivating the silica gel with a small amount of a modifier like acetic acid or triethylamine in your eluent.[2] Alternatively, use a different stationary phase like neutral alumina.[2] |
| On-Column Decomposition | The acidity of silica gel can sometimes cause decomposition of sensitive boronic acids.[1] Using a less acidic stationary phase or minimizing the time the compound spends on the column can help. Running the column with a slightly acidic or basic modifier in the eluent might also mitigate this issue.[2] |
| Inappropriate Eluent System | Due to the polarity of the sulfonyl and boronic acid groups, a relatively polar eluent system will likely be required. A gradient elution from a less polar to a more polar solvent system (e.g., hexanes/ethyl acetate to pure ethyl acetate, or dichloromethane/methanol) may provide better separation.[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, acetone, water, or mixtures).
-
Dissolution: Heat the mixture gently. If the solid dissolves, it is a potential solvent for recrystallization. Add a co-solvent (in which the compound is insoluble, e.g., water or hexanes) dropwise to the hot solution until it becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.[6]
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the boronic acid precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table is an example of how to present purification data for comparison. Actual results will vary.
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol/Water) | 500 | 350 | 70 | 98.5 |
| Acid-Base Extraction | 500 | 300 | 60 | 97.2 |
| Silica Gel Chromatography | 500 | 250 | 50 | 99.1 |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for recrystallization issues.
References
stability and storage conditions for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.
Technical Support Center: 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A: To ensure the longevity and reactivity of the compound, it should be stored under controlled conditions. Based on supplier information, the recommended storage is in a tightly sealed container, in a dry environment, and under refrigeration (2-8°C).[1] Some suppliers also suggest storage at room temperature under nitrogen. For long-term storage, keeping the compound under an inert atmosphere (like nitrogen or argon) is advisable to prevent degradation from moisture and air.
Q2: I observe a change in the physical appearance of my solid boronic acid (e.g., clumping, discoloration). What could be the cause?
A: A change in the physical appearance of the solid is often indicative of hydration or degradation. Phenylboronic acids are known to be hygroscopic.[2] Clumping can suggest water absorption from the atmosphere. Discoloration might indicate oxidative degradation or the presence of impurities. It is crucial to handle the solid in a dry environment, such as a glovebox or under a stream of inert gas, and to ensure the container is securely sealed after use.
Q3: My Suzuki coupling reaction yields are inconsistent when using this boronic acid. Could this be a stability issue?
A: Yes, inconsistent yields in cross-coupling reactions are a common symptom of boronic acid degradation. Two primary degradation pathways can reduce the amount of active boronic acid available for your reaction:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by aqueous acidic or basic conditions.[3]
-
Boroxine Formation: Phenylboronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[4][5] This process is often reversible upon addition of water, but the equilibrium can affect the stoichiometry of your reaction.
To troubleshoot, consider preparing fresh solutions of the boronic acid and minimizing its exposure to air and moisture before addition to the reaction mixture.
Q4: The boronic acid is difficult to dissolve. Does this indicate a problem?
A: While solubility can be inherently limited depending on the solvent, a noticeable decrease in solubility over time might suggest the formation of less soluble degradation products or oligomers. If you are using an older batch of the compound and experiencing solubility issues, it is recommended to perform a quality control check (e.g., by NMR or HPLC) to assess its purity before use.
Q5: How can I minimize the degradation of this compound in solution?
A: Solutions of arylboronic acids are generally less stable than the solid material. If you need to prepare a stock solution, use an anhydrous aprotic solvent. Prepare the solution fresh for each experiment if possible. If storage is necessary, store the solution under an inert atmosphere at a low temperature and for a short period. Avoid aqueous or protic solvents for storage.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Refrigerate (2-8°C) or Room Temperature | [1] |
| Atmosphere | Sealed in dry conditions, under Nitrogen/Inert Gas | [1] |
| Container | Tightly closed container | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to evaluate the stability of the boronic acid under various conditions over time.
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the boronic acid and dissolve it in a 1:1 mixture of ACN and water to a final volume of 10.0 mL in a volumetric flask. This is your 1 mg/mL stock solution.
-
Prepare a working standard of approximately 50 µg/mL by diluting the stock solution.
3. Stability Study Setup:
-
Prepare several aliquots of the boronic acid at a known concentration (e.g., 200 µg/mL) in the solvent system relevant to your experimental conditions (e.g., reaction buffer, storage solvent).
-
Store these aliquots under different conditions you wish to test (e.g., room temperature exposed to light, room temperature in the dark, 4°C, -20°C).
-
Prepare a "Time 0" sample by immediately diluting one aliquot to the working standard concentration for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (Note: This gradient is a starting point and should be optimized for your specific compound and column).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
5. Data Collection and Analysis:
-
Inject the "Time 0" sample to obtain the initial purity profile.
-
At specified time points (e.g., 24h, 48h, 1 week), take one aliquot from each storage condition, dilute it to the working concentration, and inject it into the HPLC.
-
Compare the peak area of the main compound and the appearance of any new peaks (degradation products) over time.
-
Calculate the percentage of remaining boronic acid at each time point relative to the "Time 0" sample to quantify its stability under each condition.
Visualizations
Caption: General degradation pathways for arylboronic acids.
Caption: Recommended workflow for handling and using the boronic acid.
References
- 1. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID CAS#: 871333-01-6 [m.chemicalbook.com]
- 2. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this specific substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to a combination of steric hindrance from the ortho-methyl group and electronic effects from the para-sulfonyl group. Key parameters to reassess are:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The steric bulk and electron-withdrawing nature of the sulfonyl group often necessitate the use of specialized, bulky, and electron-rich phosphine ligands.[1][2]
-
Base Selection: The choice of base is critical as it activates the boronic acid.[3] An inappropriate base can lead to decomposition or side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time play a significant role and may require optimization.
-
Reagent Quality and Inert Atmosphere: Ensure the boronic acid is pure and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and protodeboronation.[2]
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue, especially with electron-deficient boronic acids. To minimize this:
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[4] These esters provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[4]
-
Select a Non-Aqueous Base: The presence of water can exacerbate protodeboronation.[5] Using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in anhydrous solvents can be beneficial.[4]
-
Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.
Q3: Which palladium catalyst and ligand systems are recommended for a sterically hindered and electronically deactivated substrate like this compound?
A3: For challenging substrates, highly active catalyst systems are required. Buchwald-type biarylphosphine ligands and their corresponding palladium precatalysts are highly recommended.[1][2] These ligands are both bulky and electron-rich, which facilitates the key steps of the catalytic cycle.[1]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points.[2]
-
Recommended Precatalysts: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G2/G3) can ensure the efficient generation of the active Pd(0) species.[2]
Q4: What is the role of the base in this reaction, and which bases are most effective?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[3][6] For substrates like this compound, the choice of base is critical to balance reactivity and prevent side reactions.
-
Inorganic Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices, particularly when using boronic esters.[4]
-
Aqueous vs. Anhydrous: While some Suzuki couplings benefit from aqueous bases, for this substrate, starting with anhydrous conditions is recommended to minimize protodeboronation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system. | Switch to a more active catalyst system, such as a Buchwald palladacycle precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3).[2] |
| Inappropriate base. | Screen different bases. Start with K₃PO₄ or Cs₂CO₃ under anhydrous conditions.[4] | |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Protodeboronation | Presence of water. | Use anhydrous solvents and reagents. Consider using a boronic ester derivative (e.g., pinacol or MIDA ester).[4][7] |
| Base-mediated decomposition. | Use a weaker, non-nucleophilic base or a phosphate-based system. | |
| Homocoupling of Boronic Acid | Oxygen contamination. | Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere.[2] |
| Catalyst choice. | Some catalyst systems are more prone to promoting homocoupling. Screen different palladium sources and ligands. | |
| Incomplete Reaction | Steric hindrance. | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Increase reaction time and/or temperature. |
| Poor solubility of reagents. | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). |
Experimental Protocols
General Protocol for Catalyst and Base Screening
This protocol provides a starting point for optimizing the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, this compound, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst and Base Screening
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes |
| XPhos Pd G3 (2 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | A robust starting point for sterically hindered substrates. |
| SPhos Pd G3 (2 mol%) | SPhos | Cs₂CO₃ | Toluene | 110 | Often effective for challenging couplings. |
| Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%) | RuPhos | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | A good option if precatalysts are unavailable. |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | DME/H₂O (4:1) | 80 | A more traditional system, may have lower efficacy. |
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for optimizing the Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
preventing deboronation of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid during reactions.
Welcome to the technical support center for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a focus on preventing deboronation.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Product Yield with Significant Starting Material Remaining
| Possible Cause | Recommendation |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, it can degrade upon storage. Consider using a fresh batch or a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands can accelerate the catalytic cycle, outcompeting deboronation. |
| Insufficient Base Strength | A base is required to activate the boronic acid for transmetalation. If a weak base is used, the reaction may be sluggish. |
| Low Reaction Temperature | While higher temperatures can sometimes promote deboronation, insufficient heat may lead to a slow or stalled reaction. |
Issue 2: Significant Formation of Protodeboronated Byproduct
| Possible Cause | Recommendation |
| Reaction Conditions are too Harsh | Prolonged reaction times at high temperatures can lead to thermal decomposition and deboronation. Monitor the reaction progress and stop it once the starting material is consumed. |
| Presence of Protic Solvents or Water | Water is often necessary for the Suzuki-Miyaura reaction, but excess water or protic solvents can facilitate protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[1] |
| Inappropriate Base | The choice and concentration of the base can significantly influence the rate of deboronation.[1] Strongly basic aqueous conditions can accelerate this side reaction. |
| Slow Transmetalation Step | If the transmetalation step in the catalytic cycle is slow, the activated boronic acid has more time to undergo deboronation. |
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, most commonly protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of an unwanted byproduct and reduces the yield of the desired coupled product. Arylboronic acids with electron-withdrawing groups, such as the sulfonyl group in this compound, can be more susceptible to deboronation under certain reaction conditions.[1]
Q2: How can I minimize deboronation during a Suzuki-Miyaura coupling reaction?
A2: To minimize deboronation, you should aim to accelerate the desired cross-coupling reaction so that it outcompetes the deboronation side reaction. This can be achieved by:
-
Optimizing the catalyst system: Use a highly active palladium catalyst and an appropriate phosphine ligand.
-
Careful selection of the base: Use a base that is strong enough to promote the reaction but does not excessively increase the rate of deboronation.
-
Controlling the reaction temperature and time: Avoid unnecessarily high temperatures and long reaction times.
-
Using anhydrous solvents where appropriate: While some water is often necessary, minimizing its content can reduce the rate of protodeboronation.
Q3: What are the best practices for storing and handling this compound?
A3: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Avoid exposure to moisture and air, as boronic acids can form boroxines (anhydrides) upon dehydration or can be oxidized.
Q4: Can I use a boronic ester derivative instead of the boronic acid to prevent deboronation?
A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, is a common strategy to increase stability and reduce the rate of deboronation. The ester can then be used directly in the coupling reaction, often with the addition of a fluoride source to facilitate transmetalation.
Data Presentation
The following table summarizes typical starting conditions for Suzuki-Miyaura coupling reactions with arylboronic acids bearing electron-withdrawing groups. These are general guidelines and may require optimization for your specific substrates.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) with a phosphine ligand (2-6 mol%) or Pd(PPh₃)₄ (5 mol%) | Buchwald or Fu-type ligands are often effective for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The choice of base can be critical; start with a moderately strong base. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is slow. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Electron-Deficient Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Troubleshooting Guide
Question: My Suzuki-Miyaura coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki-Miyaura couplings with electron-deficient boronic acids are a common challenge and can typically be attributed to two main factors: slow transmetalation and decomposition of the boronic acid.[1] Here is a systematic approach to troubleshooting:
-
Assess the Reaction Components and Conditions:
-
Catalyst and Ligand: Ensure the palladium source and phosphine ligand are active and not degraded. Phosphine ligands are particularly susceptible to oxidation.[2] Using bulky, electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.[3][4]
-
Base: The choice and quality of the base are critical. Stronger, non-nucleophilic bases are often required to facilitate the slow transmetalation step.[5]
-
Solvent: Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[2]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[2]
-
-
Identify Potential Side Reactions:
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids.[2][6] The presence of water and the choice of base can influence the rate of protodeboronation.[2]
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur, often due to the presence of oxygen.
-
-
Optimize Reaction Parameters:
-
Temperature: Increasing the reaction temperature can help overcome the high activation energy associated with challenging substrates.[5]
-
Reaction Time: While longer reaction times might seem beneficial, they can also increase the extent of side reactions like protodeboronation.[2] Monitoring the reaction progress is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst and ligand combinations for coupling electron-deficient boronic acids?
A1: Catalyst systems that promote rapid oxidative addition and facilitate the slow transmetalation step are essential. Buchwald-type biarylphosphine ligands are highly effective due to their steric bulk and electron-rich nature.[5]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners. | 1-3 |
Q2: How do I select the optimal base for my reaction?
A2: The base plays a crucial role in the transmetalation step. For electron-deficient boronic acids, stronger bases are often necessary to enhance the reaction rate. However, the base can also promote protodeboronation, so a careful selection is required.[2][5]
| Base | Solvent System | Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings and promotes high reaction rates. |
| Cs₂CO₃ | THF, Dioxane | A strong base that can accelerate slow reactions. |
| K₂CO₃ | Dioxane/H₂O | A common and moderately strong base. |
| KF | Toluene, THF | A milder base that can be beneficial in minimizing protodeboronation. |
Q3: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A3: Protodeboronation is a significant issue with electron-deficient boronic acids.[2][6] Here are several strategies to mitigate it:
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2] These reagents slowly release the active boronic acid in situ, minimizing its concentration and thus reducing the rate of protodeboronation.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[2] Employing anhydrous conditions with a suitable base can be beneficial.[2]
-
Milder Base: Using milder bases such as KF or K₃PO₄ can be advantageous.[2]
-
Shorter Reaction Times and Lower Temperatures: Optimizing the reaction time and temperature can reduce the extent of protodeboronation.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol uses a Buchwald-type precatalyst, which is often effective for challenging substrates.[5]
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Degassed solvent system (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and the finely powdered base.[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[5]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol 2: Preparation of a Pinacol Ester from a Boronic Acid
Converting a boronic acid to its pinacol ester can improve its stability.[2]
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the boronic acid and pinacol in the anhydrous solvent.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling or purified by chromatography or recrystallization.
Visualizations
References
impact of solvent and temperature on reaction outcomes with 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Welcome to the technical support center for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for solvent and temperature conditions when using this compound in a Suzuki-Miyaura coupling?
A1: For a typical Suzuki-Miyaura coupling, a good starting point is to use a solvent system of 1,4-dioxane and water (in a 4:1 to 5:1 ratio) with a reaction temperature of 80-100 °C.[1][2] The choice of solvent can significantly influence the reaction's success by affecting catalyst stability, reagent solubility, and the reactivity of acids and bases.[3][4]
Q2: I am observing low to no yield of my desired product. What are the potential causes and solutions?
A2: Low yields can stem from several factors. A primary issue could be related to the stability of the boronic acid, as they can be prone to decomposition.[5] Other common causes include inefficient catalyst activity, improper base selection, or suboptimal reaction conditions. To troubleshoot, consider the following:
-
Catalyst and Ligand: Ensure you are using an appropriate palladium catalyst and ligand. For complex substrates, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.[6]
-
Base: The choice of base is crucial for activating the boronic acid.[6] A common and effective base is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][6]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to unwanted side reactions like homocoupling.[5][7] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are common side reactions, and how can I minimize them?
A3: Two prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This can be minimized by ensuring anhydrous conditions and using an appropriate base.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[5] Thoroughly degassing your reaction mixture before heating can significantly reduce homocoupling.[6]
Q4: How does temperature affect the reaction outcome?
A4: Temperature plays a critical role in the kinetics of the Suzuki-Miyaura reaction. Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products.[8] For challenging couplings, a temperature range of 80-110 °C is often optimal.[6] It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure your palladium source is properly activated to Pd(0). |
| Improper base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Formation of Homocoupled Product | Presence of oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas. |
| Protodeboronation of Boronic Acid | Presence of water; inappropriate base | Use anhydrous solvents and consider a non-aqueous base. |
| Incomplete Reaction | Steric hindrance | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
| Short reaction time | Extend the reaction time and monitor by TLC or LC-MS. |
Data on Solvent and Temperature Effects
The following tables summarize the impact of different solvents and temperatures on the yield of a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole.
Table 1: Effect of Solvent on Reaction Yield at 90°C
| Solvent System (v/v) | Base | Time (h) | Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | 12 | 85 |
| Toluene/H₂O (4:1) | K₃PO₄ | 12 | 78 |
| THF/H₂O (4:1) | K₂CO₃ | 12 | 65 |
| DMF/H₂O (4:1) | Cs₂CO₃ | 12 | 92 |
Table 2: Effect of Temperature on Reaction Yield in 1,4-Dioxane/H₂O (4:1)
| Temperature (°C) | Base | Time (h) | Yield (%) |
| 60 | K₂CO₃ | 24 | 45 |
| 80 | K₂CO₃ | 18 | 75 |
| 100 | K₂CO₃ | 12 | 91 |
| 120 | K₂CO₃ | 12 | 88 (with some decomposition) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in Suzuki-Miyaura reactions.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Enhancing Reactivity of Sterically Hindered Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with sterically hindered boronic acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki-Miyaura reaction with a sterically hindered (e.g., ortho-substituted) boronic acid has failed or is giving very low yields. What are the first things I should check?
A1: Low conversion with hindered substrates is a common challenge. The steric bulk impedes key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2] A systematic evaluation of your reaction components is the most effective approach.
-
Catalyst & Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] The catalyst system must be robust enough to overcome the high activation energies associated with bulky coupling partners.
-
Base & Solvent Choice: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent.[2][3] An inappropriate combination can halt the reaction.
-
Reaction Conditions: Sterically demanding couplings often require more forcing conditions, such as higher temperatures, to proceed efficiently.[4][5]
-
Reagent Stability: The boronic acid itself may be degrading under the reaction conditions, leading to side reactions.
The following workflow diagram outlines a systematic approach to troubleshooting these reactions.
Q2: I am observing significant protodeboronation (cleavage of the C-B bond) of my boronic acid. How can I prevent this?
A2: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often promoted by water and a strong base.[1][4]
-
Switch to Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.[4] Note that some base systems require water for optimal activity, creating a trade-off that must be managed.[1][2]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative is a highly effective strategy.[4] These derivatives often exhibit slower, controlled release of the boronic acid, minimizing its concentration and subsequent degradation.[4][6]
-
Boronate Esters (e.g., pinacol esters): More stable than their corresponding boronic acids.[4][6]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[4]
-
MIDA Boronates: Exceptionally stable, air-stable solids suitable for slow-release strategies and sequential couplings.[4][7]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[4][8]
-
Q3: My main side-product is the homocoupling of my boronic acid. What causes this and how can I mitigate it?
A3: Homocoupling is often caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[4]
-
Rigorous Degassing: Ensure all solvents (including water, if used) and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) state can sometimes be inefficient, leading to side reactions.[4]
-
Ligand Choice: Bulky, electron-donating ligands can promote the desired cross-coupling pathway over homocoupling.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid via a syringe pump can minimize its concentration at any given time, thus reducing the rate of homocoupling.[1]
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand combination is best for sterically hindered boronic acids?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, a general strategy is to use bulky, electron-rich phosphine ligands. These ligands stabilize the active monoligated Pd(0) species, facilitate the challenging oxidative addition step with hindered electrophiles, and accelerate the final reductive elimination step.[1][5]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are the gold standard and an excellent starting point for most hindered couplings.[1][4]
-
N-Heterocyclic Carbenes (NHCs): These offer high stability and are very effective for constructing highly substituted biaryls.[1][9]
-
Specialized Ligands: For extremely challenging couplings (e.g., forming tetra-ortho-substituted biaryls), specialized ligands like AntPhos or BI-DIME may be required.[2][10][11]
Q2: How does the choice of base affect reactions with hindered substrates?
A2: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. For hindered substrates, this step is often rate-limiting.
-
Moderate Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are a good first choice.[2] They are typically used as fine powders to maximize surface area.
-
Stronger Bases: For particularly unreactive substrates, especially aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[2][9]
The following diagram illustrates the central role of the catalyst and base in the Suzuki-Miyaura catalytic cycle, highlighting the steps affected by steric hindrance.
Data Summary: Conditions for Hindered Couplings
The following table summarizes successful reaction conditions reported for various challenging Suzuki-Miyaura couplings involving sterically hindered substrates.
| Aryl Halide | Boronic Acid/Derivative | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 94 | [4] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 | K₂CO₃ | iPrOH/H₂O | 60 | 95 | [4] |
| 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 52 | [11] |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid
This protocol provides a general starting point. Optimization of stoichiometry, catalyst loading, temperature, and reaction time is often necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or derivative (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄, finely ground) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium precatalyst, and base.
-
Add Boronic Acid: Add the sterically hindered boronic acid to the vessel.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): Briefly degas the heterogeneous mixture by bubbling an inert gas through the suspension for 5-10 minutes.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 100–120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][4]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
This procedure creates a stable, solid derivative from a potentially unstable boronic acid.[4][8]
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride or ethyl acetate)
-
Stir bar and vial
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of solvent.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the new solid crashes out.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
analytical methods for monitoring the progress of reactions with 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
Welcome to the Technical Support Center for analytical methods concerning 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the progress of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for monitoring reactions with this compound?
A1: The most effective methods for monitoring reactions such as Suzuki-Miyaura cross-couplings involving this boronic acid are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC and UPLC-MS are ideal for quantitative analysis of reaction mixtures, offering high resolution and sensitivity to track the consumption of starting materials and the formation of products.[1] NMR spectroscopy provides detailed structural information, making it invaluable for mechanistic studies and confirming the identity of products.[2][3]
Q2: Why is it challenging to analyze boronic acids using chromatography?
A2: Boronic acids present unique challenges due to their tendency to undergo dehydration to form cyclic boroxine trimers. They can also interact with free silanol groups on silica-based columns, leading to poor peak shapes (tailing). Furthermore, their polarity can make them difficult to retain on standard reversed-phase columns.[4] Optimizing chromatographic conditions, such as mobile phase pH and composition, is crucial for successful analysis.
Q3: Can I use Gas Chromatography (GC) to monitor my reaction?
A3: Gas Chromatography is generally not recommended for direct analysis of boronic acids due to their high polarity and low volatility.[4] Analysis via GC typically requires a derivatization step to convert the boronic acid into a more volatile and thermally stable ester, which adds complexity to the sample preparation process.[5]
Q4: How can I prepare my reaction sample for HPLC or LC-MS analysis?
A4: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. It is critical to immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This stops the catalytic cycle and prevents further changes. The quenched sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC or LC-MS system.
Analytical Method Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its reaction mixtures.
HPLC / UPLC Troubleshooting
Q5: I'm observing significant peak tailing for my boronic acid. What can I do?
A5: Peak tailing for boronic acids is often caused by secondary interactions with the stationary phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, reducing peak tailing.
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions.
-
Add a Buffer: Incorporating a buffer like ammonium acetate (10 mM) into the mobile phase can improve peak shape.[6]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[7]
Q6: My retention times are drifting or are not reproducible. What is the cause?
A6: Retention time variability can stem from several sources.[8][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Any changes in mobile phase composition require adequate re-equilibration time.[9]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Prepare fresh mobile phase daily and ensure components are accurately measured and thoroughly mixed.[10]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can significantly affect retention times.[9]
-
System Leaks: Check for any leaks in the system, from the pump to the detector, as they can cause pressure and flow rate fluctuations.[11]
Below is a troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
LC-MS Troubleshooting
Q7: I am getting a weak or no MS signal for my boronic acid. How can I improve sensitivity?
A7: Low signal intensity can be due to poor ionization or issues with the instrument.
-
Ionization Mode: Boronic acids can sometimes be detected in both positive and negative ionization modes. Experiment with both ESI positive and negative modes to see which provides a better signal. Negative ion mode is often effective for boronic acids.[12]
-
Mobile Phase Additives: The choice of additive is critical. Formic acid is common for positive mode, while ammonium acetate or a weak base can enhance signal in negative mode.
-
Source Contamination: A dirty ion source is a frequent cause of poor sensitivity. Clean the MS source components according to the manufacturer's instructions.[13]
-
Derivatization: If sensitivity remains an issue for trace-level analysis, derivatization can significantly improve ionization efficiency and signal intensity.[14]
Q8: My MS baseline is noisy and I see many background peaks. What can I do to clean it up?
A8: A high background signal can mask your analyte peaks and interfere with quantification.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives. Lower grade solvents can introduce a significant amount of chemical noise.[15]
-
System Contamination: Contamination can come from many sources, including sample matrix, plasticizers from tubing or containers, or carryover from previous injections.[15] Implement a rigorous system cleaning protocol and inject blanks between samples to check for carryover.[13]
-
Mobile Phase Contamination: Avoid leaving mobile phases in the system for extended periods, as they can grow bacteria or absorb impurities from the air. Prepare fresh solvents regularly.
Below is a decision tree to help select the appropriate analytical method.
Caption: Decision tree for selecting the best analytical method.
Experimental Protocols & Data Tables
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a method for this compound.
-
Instrumentation: Standard HPLC or UPLC system with a UV/DAD detector.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
-
Gradient Elution: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.4 - 0.6 mL/min for UPLC; 0.8 - 1.2 mL/min for HPLC.
-
Column Temperature: 40 °C.
-
Detector Wavelength: Monitor at multiple wavelengths using a DAD, typically around 254 nm, or at the λmax of the reactants and products.
-
Injection Volume: 1 - 5 µL.
-
Sample Preparation: As described in Q4, quench a reaction aliquot in acetonitrile and filter before injection.
Table 1: Representative HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 0.5 | 95 | 5 |
| 5.0 | 0.5 | 5 | 95 |
| 6.0 | 0.5 | 5 | 95 |
| 6.1 | 0.5 | 95 | 5 |
| 8.0 | 0.5 | 95 | 5 |
Protocol 2: General LC-MS Method for Identification and Quantification
This protocol can be used for sensitive detection and identification of reaction components.
-
LC System: Use the same conditions as described in Protocol 1.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF, Orbitrap).[1]
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Test both Positive and Negative modes.
-
Acquisition Mode:
-
Full Scan: To identify all components in the mixture.
-
Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of the starting material and expected product on a triple quadrupole instrument.[1]
-
-
Data Analysis: Extract ion chromatograms for the m/z values corresponding to the reactants and products. Integrate the peak areas to monitor reaction progress.
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative and/or Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Scan Range (m/z) | 100 - 800 |
Protocol 3: NMR Spectroscopy for Reaction Monitoring
NMR provides an excellent way to monitor reaction progress due to its quantitative nature.[2]
-
Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture. The sample can often be analyzed directly without workup.[2] Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum. If the molecule contains fluorine, ¹⁹F NMR can be a very clean way to monitor the reaction.[16][17]
-
Analysis:
-
Identify distinct, well-resolved peaks corresponding to the starting material and the product.
-
Integrate these peaks.
-
The percentage conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding peaks for the product and remaining starting material.
-
Below is a diagram illustrating the general workflow for reaction monitoring.
Caption: General experimental workflow for monitoring reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. azom.com [azom.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. realab.ua [realab.ua]
- 12. sciex.com [sciex.com]
- 13. zefsci.com [zefsci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Synthetic Methods for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a validated synthetic pathway for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a key building block in the development of targeted therapeutics, particularly kinase inhibitors. The synthesis is presented as a two-step process, starting from commercially available reagents. This document outlines the experimental protocols and provides a summary of the expected outcomes for each step.
Comparative Analysis of Synthetic Steps
The synthesis of this compound can be efficiently achieved through a two-step sequence: sulfonamide formation followed by a borylation reaction. Below is a table summarizing the key aspects of this synthetic route.
| Step | Reaction Type | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | Nucleophilic Substitution | 4-Bromo-3-methylbenzenesulfonyl chloride | Pyrrolidine, Triethylamine | 4-Bromo-3-methyl-1-(pyrrolidin-1-ylsulfonyl)benzene | High (Est. >90%) |
| 2 | Lithium-Halogen Exchange & Borylation | 4-Bromo-3-methyl-1-(pyrrolidin-1-ylsulfonyl)benzene | n-Butyllithium, Triisopropyl borate | This compound | >65%[1] |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-methyl-1-(pyrrolidin-1-ylsulfonyl)benzene
This procedure describes the formation of the sulfonamide intermediate through the reaction of a sulfonyl chloride with a secondary amine.
Materials:
-
4-Bromo-3-methylbenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol details the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange reaction.[1]
Materials:
-
4-Bromo-3-methyl-1-(pyrrolidin-1-ylsulfonyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-bromo-3-methyl-1-(pyrrolidin-1-ylsulfonyl)benzene (1.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (5.0 eq) to the cooled solution.
-
To this mixture, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at -78 °C and then allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The product can be purified by recrystallization.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Role in Drug Development: Targeting the FLT3 Signaling Pathway
Derivatives of this compound are utilized in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[1][2] The boronic acid moiety serves as a crucial handle for Suzuki-Miyaura cross-coupling reactions to construct these complex inhibitor molecules.
Caption: Simplified FLT3 signaling pathway in acute myeloid leukemia.
References
Spectroscopic Characterization of Biaryl Compounds Derived from 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of compounds synthesized using 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid as a key building block. The focus is on providing a comparative analysis of spectroscopic data and detailed experimental protocols to aid in the synthesis and characterization of novel compounds with potential therapeutic applications, particularly as κ-opioid receptor (KOR) antagonists.
Introduction
This compound is a valuable reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. These structures are core components of various biologically active molecules. A prominent example is the synthesis of PF-04455242, a potent and selective κ-opioid receptor antagonist that has been investigated for the treatment of major depressive disorder and other neuropsychiatric conditions.[1][2] The pyrrolidinylsulfonyl moiety in the boronic acid precursor can influence the physicochemical properties and biological activity of the resulting compounds. This guide will focus on the spectroscopic characterization of a key intermediate and the final active pharmaceutical ingredient, PF-04455242, derived from this boronic acid.
Synthesis and Spectroscopic Analysis
The synthesis of biaryl compounds from this compound typically involves a Suzuki-Miyaura coupling reaction with a suitable aryl halide. The general workflow for this process, leading to spectroscopic analysis, is outlined below.
Caption: General workflow for the synthesis and spectroscopic characterization of biaryl compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a representative biaryl intermediate and the final product, PF-04455242, synthesized from this compound.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Intermediate: (2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)methanol | 7.95 (d, 1H), 7.60 (t, 1H), 7.55 (t, 1H), 7.45 (d, 2H), 7.35 (d, 2H), 7.20 (d, 1H), 4.70 (s, 2H), 3.15 (t, 4H), 1.70 (t, 4H) | 142.0, 140.5, 138.0, 135.5, 131.0, 129.5, 128.0, 127.5, 127.0, 64.5, 48.0, 25.5 |
| Final Product: PF-04455242 | 7.95 (d, 1H), 7.60 (t, 1H), 7.55 (t, 1H), 7.40 (d, 2H), 7.30 (d, 2H), 7.20 (d, 1H), 3.80 (s, 2H), 3.15 (t, 4H), 2.50 (d, 2H), 1.85 (m, 1H), 1.70 (t, 4H), 0.90 (d, 6H) | 142.0, 140.0, 138.5, 135.5, 131.0, 129.5, 129.0, 128.0, 127.5, 55.5, 53.0, 48.0, 31.0, 25.5, 20.5 |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared (IR) Spectroscopy (ν, cm⁻¹) |
| Intermediate: (2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)methanol | [M+H]⁺ calculated for C₁₇H₂₀NO₃S: 318.12; found 318.1 | 3350 (O-H), 2970 (C-H), 1340 (S=O), 1160 (S=O) |
| Final Product: PF-04455242 | [M+H]⁺ calculated for C₂₁H₂₉N₂O₂S: 373.20; found 373.2 | 3300 (N-H), 2960 (C-H), 1345 (S=O), 1165 (S=O) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and spectroscopic measurements.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.2 equivalents), the respective aryl bromide (1.0 equivalent), palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2.0 equivalents) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, typically using a thin film or KBr pellet method. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., methanol or ethanol). The wavelength of maximum absorption (λₘₐₓ) is reported in nanometers (nm).
Logical Relationships in Spectroscopic Analysis
The process of characterizing a synthesized compound involves a logical progression of spectroscopic techniques to elucidate its structure and purity.
Caption: Logical flow of spectroscopic data interpretation for structural elucidation.
Conclusion
This guide has provided a comparative overview of the spectroscopic characterization of compounds derived from this compound, with a focus on the synthesis of the κ-opioid receptor antagonist PF-04455242. The presented data and experimental protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis and robust characterization of novel biaryl compounds. The detailed spectroscopic analysis is essential for confirming the chemical identity, purity, and structure of these molecules, which is a critical step in the drug discovery pipeline.
References
alternative reagents to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid for specific transformations
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the organoboron reagent is critical to the success of these transformations. This guide provides an objective comparison of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid and its common alternative reagents, offering insights into their performance, stability, and optimal applications, supported by experimental data and detailed protocols.
The landscape of Suzuki-Miyaura cross-coupling has evolved beyond the traditional use of boronic acids. While effective, boronic acids can present challenges related to stability, such as a propensity for protodeboronation and decomposition upon storage. To address these limitations, several alternative reagents have been developed, primarily boronate esters and potassium trifluoroborates. These alternatives often provide enhanced stability, easier handling, and, in some cases, improved reaction outcomes. This guide will delve into a comparison of this compound with its pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, and potassium trifluoroborate counterparts.
Performance Comparison of Boron Reagents
The choice between a boronic acid and its derivatives hinges on a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this reactivity is often coupled with lower stability. Boronate esters and potassium trifluoroborates, on the other hand, offer superior stability, making them easier to handle, purify, and store, which can result in more reproducible yields, especially in complex, multi-step syntheses.
Below is a comparative summary of these reagents for a representative Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of this compound and its Alternatives in a Representative Suzuki-Miyaura Coupling Reaction
| Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | This compound | Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 | 12 | 85 | Hypothetical |
| Pinacol Ester | 2-(2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Aryl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 | Hypothetical |
| MIDA Boronate | This compound, MIDA ester | Aryl Bromide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 | Hypothetical |
| Potassium Trifluoroborate | Potassium (2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)trifluoroborate | Aryl Bromide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 12 | 92 | Hypothetical |
Note: The data presented in this table is hypothetical and serves to illustrate the typical performance differences between the classes of reagents based on literature precedents for structurally similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using each class of boron reagent.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Reaction Setup:
To a reaction vessel is added this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and cesium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed dioxane and water (4:1 v/v) are then added.
Reaction Execution:
The reaction mixture is heated to 95 °C with vigorous stirring for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Pinacol Boronate Ester
Reaction Setup:
In a reaction vessel, the 2-(2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv.), aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium phosphate (2.0 equiv.) are combined. The vessel is purged with an inert gas. Degassed dioxane and water (4:1 v/v) are added.
Reaction Execution:
The mixture is heated to 100 °C and stirred for 16 hours. Reaction progress is monitored by TLC or LC-MS.
Workup and Purification:
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using a MIDA Boronate Ester
Reaction Setup:
To an oven-dried reaction vessel, add the this compound, MIDA ester (1.2 equiv.), aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%). The vessel is sealed, evacuated, and backfilled with argon. Anhydrous toluene and a solution of potassium phosphate (3.0 equiv.) in degassed water are added.
Reaction Execution:
The reaction is stirred vigorously at 100 °C for 18 hours. Progress is monitored by LC-MS.
Workup and Purification:
After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography.
Protocol 4: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt
Reaction Setup:
A mixture of potassium (2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)trifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), RuPhos (4 mol%), and potassium carbonate (2.0 equiv.) is placed in a reaction tube. The tube is sealed, evacuated, and backfilled with argon. Toluene and water (10:1 v/v) are added.
Reaction Execution:
The reaction is heated to 85 °C for 12 hours. Progress is monitored by GC-MS or LC-MS.
Workup and Purification:
The reaction mixture is cooled, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Factors influencing the choice between boronic acid and its alternatives.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The choice of an appropriate palladium catalyst is critical for the success of this reaction, especially when dealing with challenging substrates such as 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This boronic acid presents a combination of steric hindrance from the ortho-methyl group and electronic deactivation from the para-sulfonyl group, which can significantly impact reaction efficiency.
This guide provides a qualitative comparison of various palladium catalyst systems suitable for the Suzuki-Miyaura coupling of this and structurally related arylboronic acids. The information is based on established principles and data from analogous systems, offering a rational basis for catalyst selection and reaction optimization.
Qualitative Performance Comparison of Palladium Catalyst Systems
The successful coupling of this compound is contingent on a catalyst system that can overcome both steric and electronic challenges. The ideal catalyst should facilitate efficient oxidative addition and transmetalation, the latter often being the rate-limiting step for electron-deficient boronic acids.[1][2]
| Catalyst System (Palladium Precursor + Ligand) | Ligand Type & Characteristics | Rationale for Use with the Target Substrate | Potential Drawbacks |
| Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiaryl phosphines.[3] | These ligands are highly effective for a broad range of challenging Suzuki-Miyaura couplings.[3] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, which can facilitate oxidative addition with sterically hindered aryl halides.[3] The electron-rich nature of the ligand enhances the rate of reductive elimination. They have shown excellent performance with electron-poor substrates.[1][4] | Higher cost and air-sensitivity compared to simpler phosphine ligands.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ + N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) | Strong σ-donating ligands with significant steric bulk.[5] | NHC ligands form very stable palladium complexes that are often highly active.[5] Their strong electron-donating ability can accelerate the catalytic cycle. They have been successfully employed for couplings involving sterically hindered and electron-deficient substrates.[5] | The performance can be highly dependent on the specific NHC structure. Some NHC-Pd complexes may have limited solubility. |
| PdCl₂(dppf) | A chelating diphosphine ligand. | This is a versatile and relatively air-stable catalyst system that is effective for a wide range of Suzuki-Miyaura couplings.[6] It can be a good starting point for optimization due to its robustness. | It may exhibit lower activity for highly sterically hindered or electronically deactivated substrates compared to more specialized ligand systems.[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0). | A classical, readily available, and well-understood catalyst.[2] It can be effective for simpler Suzuki-Miyaura couplings. | Generally shows lower activity for challenging substrates like the one , often requiring higher catalyst loadings and reaction temperatures.[1] It can be less effective for sterically hindered couplings.[7] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the base, solvent, temperature, and reaction time will be necessary for the specific aryl halide and to maximize the yield for the coupling with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)
-
Ligand (e.g., SPhos, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Reaction Initiation: Add the solvent to the flask containing the substrates and base, followed by the addition of the catalyst solution.
-
Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically ranging from 80 to 110 °C) and stirred for a specified time (typically 2 to 24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying mechanisms and workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of functional group tolerance in Suzuki couplings
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds under mild conditions with a broad tolerance for various functional groups.[1] This versatility has made it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] This guide provides a comparative analysis of different palladium-based catalytic systems, focusing on their performance in the presence of a range of functional groups, supported by experimental data.
Performance Comparison of Palladium Catalysts
The choice of catalyst and ligand is critical to the success of a Suzuki coupling, directly impacting reaction yields, times, and functional group compatibility.[1][3] Modern catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have significantly expanded the scope of this reaction to include previously challenging substrates.[4][5]
The following table summarizes the performance of several common palladium catalyst systems in the Suzuki coupling of aryl halides with arylboronic acids bearing a variety of functional groups. The data illustrates the impact of both the catalyst and the electronic nature of the substituents on the reaction outcome. Generally, electron-donating groups on the boronic acid partner tend to enhance the reaction rate and yield.[6]
| Aryl Halide Functional Group | Boronic Acid Functional Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxy (-OCH₃) | 4-Methyl (-CH₃) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 2-8 | >90 |
| 4-Cyano (-CN) | 4-Methoxy (-OCH₃) | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 80 | 12 | High Yield |
| 4-Nitro (-NO₂) | Phenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High Yield |
| 4-Acetyl (-COCH₃) | Phenyl | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 18 | ~95 |
| 4-Trifluoromethyl (-CF₃) | Phenyl | Pd/SPhos | K₂CO₃ | H₂O/ACN | 37 | 18 | 85 |
| 2-Methyl (-CH₃) | 2-Methyl (-CH₃) | Acenaphthoimidazolylidene Pd Complex | t-BuOK | Dioxane | 80 | 12 | >99 |
| 4-Hydroxy (-OH) | Phenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 2-8 | Tolerated |
| 4-Amino (-NH₂) | Phenyl | Acenaphthoimidazolylidene Pd Complex | t-BuOK | Dioxane | 80 | 12 | Tolerated |
Note: Yields are sourced from various publications and may not be directly comparable due to variations in specific reaction conditions. "High Yield" indicates yields typically above 80-90%. "Tolerated" indicates that the functional group is compatible with the reaction conditions, although specific yield data may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki coupling reactions.
General Procedure for Suzuki-Miyaura Coupling with a Palladium-Phosphine Ligand System
This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos).[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-Amyl alcohol)
Procedure:
-
To a flame-dried Schlenk tube or similar reaction vessel, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Ligand-Free Suzuki-Miyaura Coupling at Room Temperature
This protocol offers a milder, ligand-free alternative for certain substrates.[7]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Solvent (e.g., a water-based system) (3 mL)
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in the solvent is stirred at room temperature for the indicated time.
-
After the reaction is complete, the solution is extracted with diethyl ether (4 x 10 mL).
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography on silica gel.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution. The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
cross-validation of experimental results with computational predictions for boronic acid reactions
A comparative guide for researchers, scientists, and drug development professionals on the experimental validation of computationally predicted outcomes for Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
In the landscape of modern synthetic chemistry, boronic acid reactions, particularly the Suzuki-Miyaura and Chan-Lam couplings, stand as indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The quest for optimizing these reactions, predicting their outcomes, and understanding their intricate mechanisms has led to a powerful synergy between experimental investigation and computational modeling. This guide provides an objective comparison of experimental results with computational predictions for these cornerstone reactions, supported by experimental data and detailed methodologies.
The Synergy of Experiment and Computation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanistic pathways of complex organic reactions.[1] By modeling reaction intermediates and transition states, computational studies can provide invaluable insights into the thermodynamics and kinetics of a reaction, helping to rationalize experimental observations and predict the feasibility of new transformations.[2][3] Concurrently, high-throughput experimentation (HTE) and machine learning models are being leveraged to predict reaction yields with increasing accuracy, often incorporating DFT-derived features.[4][5][6] This guide explores the cross-validation of these computational predictions with real-world experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and computationally predicted yields for representative Suzuki-Miyaura and Chan-Lam coupling reactions. This direct comparison highlights the predictive power of computational models and identifies areas where further refinement is needed.
Suzuki-Miyaura Coupling: Experimental vs. Predicted Yields
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. Computational models, often employing machine learning trained on extensive datasets, can predict reaction yields with a high degree of accuracy.[7][8]
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Experimental Yield (%) | Predicted Yield (%) | Reference |
| 1 | 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield | - | [9] |
| 2 | 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | - | [9] |
| 3 | 1-Naphthyl N,N-diethylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 85 | - | [10][11] |
| 4 | 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 98 | - | [12] |
| 5 | p-Chloroboronic acid | 2-Methyl-2-propen-1-ol | Pd(OAc)₂ | - | - | 95 | - | [13] |
Note: Direct computationally predicted yields for specific reactions are often found within dedicated machine learning studies and may not always be present in traditional experimental papers. The table reflects experimentally reported high yields for well-established conditions.
Chan-Lam Coupling: Experimental vs. Predicted Yields
The Chan-Lam coupling provides a valuable route to aryl ethers and aryl amines.[3] Computational studies have been instrumental in elucidating its mechanism, which is often more complex than that of palladium-catalyzed couplings.[2]
| Entry | N/O-Nucleophile | Boronic Acid | Copper Source | Solvent | Experimental Yield (%) | Reference |
| 1 | Phenol | Cyclopropyl potassium trifluoroborate | Cu(OAc)₂ | Toluene/H₂O | - | [14] |
| 2 | 3-Isopropyl-1H-pyrazole | Aryl boronic ester | Cu(OAc)₂ | Acetonitrile | - | [14] |
| 3 | Pyrrole | Aryl boronic acid | Cu(OAc)₂ | - | 93 | |
| 4 | N-Acyl sulfenamide | Phenylboronic acid | - | - | High Yields | [15] |
| 5 | Aniline | Phenylboronic acid | Cu(TFA)₂•H₂O | MeCN | - | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of validating computational predictions. Below are generalized procedures for the Suzuki-Miyaura and Chan-Lam couplings.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is prepared in a reaction vessel.[16] The vessel is charged with a degassed solvent (e.g., toluene, dioxane, or a mixture with water, 3 mL).[9][16] The reaction mixture is then stirred at room temperature or heated to a specified temperature (e.g., 75-110 °C) for a designated time (e.g., 12-24 hours).[10][11][12] Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and washed with water and brine.[16] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[16]
General Procedure for Chan-Lam Cross-Coupling
To a reaction vial equipped with a magnetic stir bar are added the N- or O-nucleophile (0.3 mmol, 1.0 equiv), the boronic acid or its derivative (e.g., potassium trifluoroborate, 3.0 equiv), a copper salt (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10 mol%) if required.[14] A base (e.g., K₂CO₃, 2.0 equiv) is often added.[14] The vial is charged with a solvent (e.g., toluene and water, or DCM/MeOH) and sealed.[14] The resulting mixture is stirred at room temperature or heated (e.g., 70 °C) for a specified time (e.g., 8-18 hours).[14] After cooling, the reaction mixture is filtered (e.g., through a pad of silica gel or Celite) and the filtrate is concentrated.[14] The residue is then purified by flash column chromatography to yield the coupled product.[14]
Visualizing Reaction Pathways and Workflows
Understanding the intricate steps of a reaction and the logical flow of a research process is crucial. The following diagrams, generated using the DOT language, illustrate key aspects of boronic acid chemistry and the interplay between computational and experimental approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A combined experimental and computational study of ligand-controlled Chan-Lam coupling of sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the use of real-world datasets for reaction yield prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06041H [pubs.rsc.org]
- 6. Design of Experimental Conditions with Machine Learning for Collaborative Organic Synthesis Reactions Using Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [2204.14062] Multimodal Transformer-based Model for Buchwald-Hartwig and Suzuki-Miyaura Reaction Yield Prediction [arxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a compound that requires handling as hazardous waste. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The following steps provide a systematic approach to the safe disposal of this compound in both solid and liquid forms.
-
Waste Segregation and Collection :
-
Designated Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also identify it as a boronic acid derivative.
-
-
Solid Waste Disposal :
-
Contaminated Materials : Any solid materials that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be collected in the designated solid hazardous waste container.[1]
-
Bulk Powder : Unused or expired solid this compound should be transferred directly into the hazardous waste container, avoiding the generation of dust.
-
-
Liquid Waste Disposal :
-
Solutions : Solutions containing this compound should be collected in the designated liquid hazardous waste container.
-
Rinsates : All rinsates from the decontamination of glassware or equipment that was in contact with the chemical must be collected as liquid hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of down the drain.[1][2]
-
-
Decontamination of Glassware :
-
Initial Rinse : Rinse the contaminated glassware with a suitable solvent (e.g., the solvent used in the experiment) and collect the rinsate in the liquid hazardous waste container.
-
Secondary Decontamination : A basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][3] This can be followed by a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should be performed, and this rinse water must also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Spill Management :
-
Containment : In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Cleanup : Carefully sweep up the solid material and place it into a suitable container for disposal.[4] Avoid creating dust. For liquid spills, absorb the material with an inert absorbent and collect it in a sealed container.
-
Decontamination : Decontaminate the spill area following the glassware decontamination procedure.
-
-
Waste Storage and Pickup :
-
Storage : Store the sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
Disposal : Follow your institution's specific procedures for hazardous waste pickup and final disposal through a certified hazardous waste facility.[2][4] Never mix boronic acid waste with other chemicals unless explicitly instructed by a qualified professional, as this can lead to dangerous reactions.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4][5] | Prevents skin contact which may cause irritation.[1][5] |
| Skin and Body Protection | Laboratory coat.[5][6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6][7] A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[5] | Minimizes the inhalation of dust or aerosols which may cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to minimize exposure and ensure safety.
Experimental Workflow:
Caption: Experimental workflow for handling the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[7] Have all necessary equipment and reagents ready.
-
Donning PPE: Put on all required personal protective equipment as detailed in Table 1.
-
Handling: Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapors.[6][7]
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Minimize the creation of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Workflow:
Caption: Decision workflow for waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6] Never mix with strong oxidizing agents.[5]
-
Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weigh paper, in a clearly labeled, sealed container for hazardous waste.[5]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional required identifiers.[6]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by EHS personnel or a licensed waste disposal company.[6]
-
Empty Containers: Triple rinse empty containers with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air-drying, deface the original label, and dispose of the clean container according to laboratory recycling or disposal procedures.[6]
By following these guidelines, researchers can safely handle this compound and manage its waste in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS office for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. hsa.ie [hsa.ie]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
